Technical Documentation Center

3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Core Science & Biosynthesis

Foundational

mechanism of action of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Abstract This technical guide provides a comprehensive framework for the in vitro inves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of the novel compound, 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. Given the prevalence of piperidine and carbohydrazide moieties in pharmacologically active agents, we hypothesize a primary mechanism centered on cholinesterase inhibition, a key target in neurodegenerative diseases such as Alzheimer's.[1][2] This document outlines a logical, multi-tiered experimental approach, beginning with target-based enzymatic assays, progressing to cell-based functional assays, and culminating in kinetic and molecular modeling studies to fully characterize the compound's activity. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust roadmap for characterizing novel therapeutic candidates.

Introduction and Rationale

The chemical scaffold of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide integrates two key pharmacophores: a piperidine ring and a carbohydrazide group. Piperidine derivatives are known to exhibit a wide range of biological activities, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the hydrolysis of the neurotransmitter acetylcholine.[1][2] The dysregulation of cholinergic signaling is a hallmark of Alzheimer's disease.[1] The carbohydrazide moiety and its derivatives have also been explored for a plethora of pharmacological applications, including anticancer, antibacterial, and anti-inflammatory activities.[3][4]

Based on this structural precedent, a primary hypothesis is that 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide acts as a cholinesterase inhibitor. This guide will therefore focus on a systematic in vitro evaluation of this proposed mechanism.

Tier 1: Primary Target Engagement and Enzymatic Inhibition

The initial phase of investigation focuses on confirming direct interaction with and inhibition of the hypothesized targets, AChE and BuChE.

In Vitro Cholinesterase Inhibition Assay

The foundational experiment is to determine the compound's ability to inhibit AChE and BuChE activity using a modified Ellman's method. This colorimetric assay measures the product of enzymatic hydrolysis, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE, prepared at 10 mM in deionized water.

    • Enzymes: Lyophilized human recombinant AChE and human serum BuChE, reconstituted in assay buffer to a working concentration of 0.1 U/mL.

    • Test Compound: A 10 mM stock solution of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in DMSO. Serial dilutions are prepared in the assay buffer.

    • DTNB Reagent: 3 mM DTNB in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of the respective enzyme solution (AChE or BuChE).

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the corresponding substrate (ATCI or BuChE).

    • Simultaneously, add 150 µL of the DTNB reagent.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Summary:

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE IC50/AChE IC50)
3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide5.225.84.96
Donepezil (Reference)0.0157.5500

Interpretation:

The hypothetical data suggests that the compound is a moderately potent inhibitor of AChE with a degree of selectivity over BuChE. This provides the first piece of evidence supporting our primary hypothesis.

Workflow for Tier 1 Investigation:

Tier1_Workflow Compound Test Compound Stock SerialDilution Serial Dilutions Compound->SerialDilution EnzymeAssay Cholinesterase Inhibition Assay (Ellman's Method) SerialDilution->EnzymeAssay AChE AChE EnzymeAssay->AChE BuChE BuChE EnzymeAssay->BuChE DataAnalysis IC50 Determination AChE->DataAnalysis BuChE->DataAnalysis Interpretation Assess Potency and Selectivity DataAnalysis->Interpretation

Caption: Workflow for primary target engagement studies.

Tier 2: Elucidation of Inhibition Kinetics and Reversibility

Following the confirmation of inhibitory activity, it is crucial to understand the nature of the interaction between the compound and the enzyme. This involves determining the kinetic mechanism of inhibition and whether the inhibition is reversible.

Enzyme Kinetic Studies

Kinetic analysis is performed by measuring the initial reaction velocities at varying substrate and inhibitor concentrations. Lineweaver-Burk plots are then used to visualize the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Experimental Protocol:

  • Assay Setup: The setup is similar to the IC50 determination assay.

  • Varying Substrate and Inhibitor Concentrations:

    • A matrix of experiments is performed with at least five different substrate concentrations bracketing the Km value and at least three different inhibitor concentrations (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

  • Data Analysis:

    • Initial reaction velocities are calculated for each condition.

    • Data is plotted as 1/Velocity vs. 1/[Substrate] (Lineweaver-Burk plot).

    • The pattern of the lines on the plot indicates the mechanism of inhibition. For instance, intersecting lines on the y-axis are characteristic of competitive inhibition.

Hypothetical Lineweaver-Burk Plot Interpretation:

A plot showing lines with different slopes intersecting on the y-axis would suggest a competitive mechanism of inhibition. This implies that the compound binds to the active site of AChE, competing with the natural substrate, acetylcholine.

Reversibility Assay

To determine if the inhibition is reversible, a dialysis or rapid dilution experiment can be performed.

Experimental Protocol (Rapid Dilution):

  • Pre-incubation: Incubate a concentrated solution of AChE with a high concentration of the test compound (e.g., 100x IC50) for an extended period (e.g., 60 minutes).

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 1000-fold into the assay medium containing the substrate and DTNB.

  • Activity Measurement: Immediately monitor the enzymatic activity over time.

  • Control: A control experiment is performed by diluting the enzyme that was pre-incubated with the vehicle (DMSO).

Interpretation:

If the enzymatic activity recovers to the level of the control after dilution, the inhibition is reversible. If the activity remains suppressed, the inhibition is likely irreversible or very slowly reversible.

Proposed Signaling Pathway and Inhibition:

Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor 3-benzyl-N,N',N'- trimethylpiperidine-3-carbohydrazide Inhibitor->AChE Inhibition

Caption: Proposed mechanism of cholinesterase inhibition.

Tier 3: Cell-Based Functional Assays

To translate the enzymatic findings into a cellular context, functional assays using a relevant cell line are essential. These assays will assess the compound's ability to protect cells from neurotoxicity and modulate intracellular signaling pathways.

Neuroprotection Assay against Amyloid-β Induced Toxicity

In Alzheimer's disease, amyloid-beta (Aβ) peptides contribute to neuronal cell death. Cholinesterase inhibitors can offer neuroprotection. This assay will evaluate the compound's ability to protect neuronal cells from Aβ-induced toxicity.

Experimental Protocol:

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 2 hours.

  • Induction of Toxicity: Aggregated Aβ (1-42) peptide is added to the culture medium to induce cytotoxicity.

  • Cell Viability Assessment: After 24-48 hours of incubation, cell viability is assessed using the MTT assay.[5] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Hypothetical Data Summary:

TreatmentCell Viability (%)
Control100
Aβ (1-42) alone55
Aβ (1-42) + Test Compound (1 µM)68
Aβ (1-42) + Test Compound (5 µM)85
Aβ (1-42) + Test Compound (10 µM)92

Interpretation:

The hypothetical data demonstrates a dose-dependent neuroprotective effect of the compound against Aβ-induced toxicity, providing functional evidence of its potential therapeutic utility.

Concluding Remarks

This technical guide has outlined a systematic and logical progression of in vitro experiments to elucidate the mechanism of action of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. The proposed workflow, from direct enzyme inhibition assays to cell-based functional screens, provides a comprehensive approach to characterizing this novel chemical entity. The findings from these studies will be critical for guiding further preclinical development and understanding the therapeutic potential of this compound.

References

  • Gümüş, M. K., Gümüş, S., Yavuz, M., Özkan, Ö., & Levent, S. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. [Link][2]

  • Al-Ostath, A., Al-Assar, Z., Ghabeish, I., & El-Awady, R. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link][5]

  • Cho, Y. S., Lee, E., Lee, S. M., Lee, Y. M., Choi, J. H., Lee, S. E., ... & Kim, D. J. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & medicinal chemistry, 15(20), 6563–6574. [Link][1]

  • Mahdavi, M., Saeedi, M., Miri, R., Vosooghi, M., Ardestani, S. K., & Shafiee, A. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis, 31(3), 179–185. [Link][6][7]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 735-746. [Link][8]

  • Aati, H. Y., Al-Ghorbani, M., Al-Ghamdi, M. A., & Alqahtani, A. M. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Chemical Methodologies, 8(4), 282-300. [Link][9]

  • Madhusudan Raju, R., et al. (2016). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica, 8(10), 173-178. [Link][10]

  • Slaninová, J., Kroupa, O., Páv, O., & Kuchař, M. (2021). Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. ChemistryOpen, 10(10), 1017-1027. [Link][11]

  • Onyeyilim, I., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 662-680. [Link][4]

  • Hagar, M., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 151, 107771. [Link][12]

  • Slaninová, J., Kroupa, O., Páv, O., & Kuchař, M. (2021). Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. ResearchGate. [Link][13]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

A Technical Guide for Drug Development Professionals Executive Summary In the landscape of targeted peptide mimetics and small-molecule receptor agonists, chiral piperidine derivatives serve as critical structural scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of targeted peptide mimetics and small-molecule receptor agonists, chiral piperidine derivatives serve as critical structural scaffolds. Specifically, (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a highly specialized, stereochemically pure intermediate essential for the synthesis of Anamorelin (Adlumiz), an orally active ghrelin receptor agonist used to treat cancer-related cachexia and anorexia [1].

For process chemists and analytical scientists, establishing the precise molecular weight and exact mass of this intermediate is not merely a regulatory formality; it is a fundamental requirement for tracking synthetic fidelity, identifying isobaric impurities, and ensuring the successful coupling of the active pharmaceutical ingredient (API). This whitepaper provides an in-depth analysis of the physicochemical properties, analytical mass spectrometry protocols, and synthetic utility of this critical molecule.

Physicochemical Data and Mass Profiling

The intermediate exists primarily in two forms in laboratory and manufacturing settings: the free base and the dihydrochloride salt. The salt form (CAS: 883572-50-7) is preferentially utilized during storage and transport due to its enhanced stability, which prevents the spontaneous oxidation of the electron-rich trimethylhydrazide moiety [2].

Quantitative Mass Data Summary

To facilitate precise high-resolution mass spectrometry (HRMS) calibration, the following table delineates the exact mass and molecular weight parameters for both forms.

PropertyFree BaseDihydrochloride Salt
IUPAC Name (3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride
CAS Registry Number 339539-84-3883572-50-7
Molecular Formula C₁₆H₂₅N₃OC₁₆H₂₇Cl₂N₃O
Average Molecular Weight 275.40 g/mol 348.31 g/mol
Monoisotopic Exact Mass 275.19976 DaN/A (Salt dissociates in MS)
[M+H]⁺ Ion Exact Mass 276.20704 Da276.20704 Da
Physical State Viscous oil / low-melting solidOff-white crystalline powder

Causality in Mass Profiling: The exact mass of 275.19976 Da is derived from the most abundant isotopes of its constituent elements (C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949). During LC-MS/MS analysis, detecting the precise [M+H]⁺ peak at 276.2070 Da is critical. A mass error exceeding 5 parts-per-million (ppm) strongly indicates either the presence of an isobaric impurity (such as a structural isomer formed during piperidine ring closure) or miscalibration of the Time-of-Flight (TOF) analyzer.

Analytical Protocol: Exact Mass Verification via LC-HRMS

To validate the structural integrity of the intermediate before proceeding to peptide coupling, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. This self-validating system ensures that both the retention time and isotopic distribution align with theoretical models.

Step-by-Step LC-QTOF-MS Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Causality: Methanol ensures complete dissolution of the salt while remaining compatible with reverse-phase chromatography.

    • Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the basic piperidine and hydrazide nitrogens to form the [M+H]⁺ ion, while suppressing unwanted sodium adducts [M+Na]⁺.

    • Gradient: 5% B to 95% B over 5 minutes; flow rate 0.4 mL/min.

  • Mass Spectrometry (ESI-QTOF):

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 100 to 600.

  • Data Processing:

    • Extract the ion chromatogram (EIC) for m/z 276.2070 with a narrow window (± 0.005 Da).

    • Verify the isotopic pattern: The M+1 peak (m/z 277.210) should be approximately 18.5% of the base peak intensity, corresponding to the natural abundance of ¹³C in the 16-carbon skeleton.

LCHRMS A Sample Prep (1 µg/mL in MeOH/Water) B UHPLC Separation (C18, Formic Acid Gradient) A->B C ESI+ Ionization (Protonation of Piperidine) B->C D Q-TOF Mass Analyzer ([M+H]+ = 276.2070 Da) C->D E Data Analysis (Isotope & Mass Error < 5 ppm) D->E

Analytical workflow for LC-HRMS exact mass verification of the piperidine intermediate.

Synthetic Application and Mechanistic Context

The primary utility of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is its role as the C-terminal building block in the synthesis of Anamorelin [3].

Synthetic Coupling Workflow

The synthesis of Anamorelin requires the coupling of this piperidine intermediate with a modified dipeptide backbone (typically Boc-D-Trp-Aib-OH).

  • Free-Basing: The dihydrochloride salt is neutralized using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in a polar aprotic solvent (e.g., DMF).

  • Activation: The dipeptide carboxylic acid is activated using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    • Causality: HOBt is crucial here to suppress racemization of the D-Tryptophan residue and to facilitate the nucleophilic attack by the sterically hindered secondary amine of the piperidine ring.

  • Coupling: The free piperidine nitrogen attacks the activated ester, forming the critical amide bond.

  • Deprotection: The N-terminal Boc group is removed using HCl in dioxane, yielding Anamorelin Hydrochloride.

Synthesis A Piperidine Intermediate (CAS: 883572-50-7) C Amide Coupling (EDC/HOBt, DIPEA) A->C B Boc-D-Trp-Aib-OH (Dipeptide Backbone) B->C D Boc Deprotection (HCl / Dioxane) C->D E Anamorelin Hydrochloride (API, MW: 583.1 g/mol) D->E

Synthetic coupling workflow of the piperidine intermediate to form Anamorelin Hydrochloride.

Pharmacological Causality: Why This Specific Structure?

The exact stereochemistry and functional groups of this intermediate are not arbitrary; they are meticulously designed for target engagement. Anamorelin mimics the endogenous hormone ghrelin.

  • The (3R)-Benzyl Group: This bulky, lipophilic group anchors the drug deep into the hydrophobic binding pocket of the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a).

  • The Trimethylhydrazide Moiety: This specific functional group acts as a bioisostere for the octanoylated serine residue found in natural ghrelin. It provides the necessary hydrogen bond accepting capabilities and spatial geometry to trigger the conformational change in the G-protein coupled receptor (GPCR) [4].

GHSR A Anamorelin (GHSR Agonist) B GHSR-1a Activation (GPCR Conformational Change) A->B C Phospholipase C (PLC) Pathway Activation B->C D Intracellular Ca2+ Release (via IP3) C->D E Growth Hormone (GH) Secretion & Appetite Stimulation D->E

Mechanism of action: Anamorelin binding to GHSR-1a triggering Growth Hormone release.

Conclusion

The precise characterization of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide—with an exact mass of 275.19976 Da and a dihydrochloride molecular weight of 348.31 g/mol —is foundational to the robust manufacturing of Anamorelin. By employing high-resolution mass spectrometry and controlled peptide coupling methodologies, drug development professionals can ensure the stereochemical and structural integrity required for potent GHSR-1a agonism and effective clinical outcomes in cachexia management.

References

  • PubChem, National Institutes of Health. "Anamorelin Hydrochloride | C31H43ClN6O3 | CID 16072155". National Center for Biotechnology Information. Available at:[Link]

  • 3ASenrise Chemical Catalog. "(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride". 3ASenrise. Available at:[Link]

  • PubChem, National Institutes of Health. "Anamorelin | C31H42N6O3 | CID 9828911". National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (NIH). "(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride | CID 91989292". PubChem Compound Summary. Available at:[Link]

Foundational

toxicity profile and safety data sheet for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

An In-Depth Technical Whitepaper on the Toxicity Profile and Safety Data Sheet (SDS) for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Executive Summary (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Toxicity Profile and Safety Data Sheet (SDS) for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Executive Summary

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS: 339539-84-3) is a highly specialized pharmaceutical intermediate. It serves as the critical structural core in the synthesis of Anamorelin (RC-1291), an orally active ghrelin receptor agonist developed for the treatment of cancer anorexia-cachexia syndrome[1]. Because this compound features a piperidine ring coupled with a trimethylhydrazide moiety, its handling and toxicological evaluation require rigorous, mechanistically driven safety protocols. The hydrazide functional group is particularly prone to cytochrome P450-mediated metabolic activation, which can lead to the generation of reactive intermediates[2]. This whitepaper synthesizes the physicochemical safety data (SDS) and provides field-proven, self-validating experimental protocols for preclinical toxicity screening.

Physicochemical Identity and GHS Safety Data Sheet (SDS) Parameters

Before evaluating mechanistic toxicology, it is imperative to establish the baseline physicochemical properties and regulatory hazard classifications of the compound. The data below synthesizes the standard safety profile for this intermediate in both its free base and dihydrochloride salt forms[3][4].

Table 1: Physicochemical Properties and Identifiers

ParameterDetail
Chemical Name (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
CAS Registry Number 339539-84-3 (Free base); 883572-50-7 (Dihydrochloride)
Molecular Formula C16H25N3O (Free base)
Molecular Weight 275.39 g/mol
Structural Class Piperidine derivative / Substituted Hydrazide
Primary Application Active Pharmaceutical Ingredient (API) Intermediate (Anamorelin)[1]

Table 2: GHS Hazard Classification and Handling Protocols

Hazard CategoryGHS CodePrecautionary Measures & PPE
Acute Toxicity (Oral) Category 3 / 4 (H301/H302)Toxic if swallowed[5]. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Skin Corrosion/Irritation Category 2 (H315)Wear chemically resistant nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption.
Serious Eye Damage/Irritation Category 2A (H319)Use tightly fitting safety goggles or face shields (EN 166 standard).
Specific Target Organ Toxicity Category 3 (H335)Handle in a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized dust.

Mechanistic Toxicity Profile

The toxicological risks associated with 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide are primarily governed by its trimethylhydrazide functional group and its structural relationship to the final API.

CYP450-Mediated Metabolic Activation

Hydrazine and hydrazide derivatives are known to interact strongly with hepatic cytochrome P450 enzymes (specifically CYP3A4, CYP2E1, and CYP2B1)[2][6]. The oxidation of the hydrazide moiety can lead to the formation of highly reactive diazonium ions, carbocations, or free radicals[2]. These electrophilic intermediates can covalently bind to cellular macromolecules (proteins and DNA), leading to cytotoxicity, glutathione (GSH) depletion, and potential genotoxicity[6]. Furthermore, these reactive intermediates may bind irreversibly to the active site of CYP450 enzymes, causing suicidal enzyme inactivation and altering the metabolism of co-administered compounds[2][7].

Cardiovascular and Neurological Considerations

While the intermediate itself is not the final API, its structural core is shared with Anamorelin. Clinical and preclinical data on Anamorelin have highlighted potential off-target cardiovascular effects, including sodium and L-type calcium channel blockade. In clinical settings, this toxicity has manifested as life-threatening wide QRS complex tachycardia and severe conduction disturbances, particularly in patients with compromised hepatic clearance[8]. Therefore, accidental systemic exposure to high doses of the intermediate warrants immediate cardiovascular monitoring.

MetabolicPathway A 3-benzyl-N,N',N'-trimethylpiperidine -3-carbohydrazide B Hepatic CYP450 Oxidation (CYP3A4, CYP2E1) A->B Hepatic Uptake C Reactive Intermediates (Radicals / Carbocations) B->C Enzymatic Activation D Macromolecule Alkylation (DNA / Protein Binding) C->D Nucleophilic Attack E Cellular Toxicity & CYP450 Inactivation C->E Suicidal Enzyme Inhibition D->E Damage Accumulation

CYP450-mediated metabolic activation of hydrazides leading to cellular toxicity.

Experimental Protocols for Toxicity Screening

To rigorously evaluate the safety profile of this intermediate during pharmaceutical scale-up, researchers must employ self-validating experimental systems. The following protocols detail the necessary steps for assessing genotoxicity and hepatotoxicity, incorporating mechanistic causality for each step.

Bacterial Reverse Mutation Assay (Ames Test) with Metabolic Activation

Rationale: Because the hydrazide moiety requires enzymatic conversion to become highly reactive, a standard Ames test must include an exogenous metabolic activation system (S9 fraction)[2][6]. Without S9, false negatives are highly probable. Self-Validation: The assay includes a vehicle control (baseline reversion rate) and positive controls (e.g., 2-Aminoanthracene, which strictly requires S9 activation, ensuring the S9 mix is enzymatically active).

Step-by-Step Methodology:

  • Preparation of S9 Mix: Thaw rat liver S9 fraction (induced by Aroclor 1254) on ice. Mix with NADP+ and glucose-6-phosphate in a phosphate buffer (pH 7.4). Causality: These cofactors are strictly required for CYP450 electron transfer to facilitate the oxidation of the hydrazide group.

  • Test Article Formulation: Dissolve the compound in DMSO to create a stock solution. Prepare serial dilutions (e.g., 50, 150, 500, 1500, and 5000 µ g/plate ).

  • Inoculation: In sterile culture tubes, combine 100 µL of the test article dilution, 500 µL of S9 mix, and 100 µL of overnight Salmonella typhimurium culture (strains TA98, TA100, TA1535, TA1537).

  • Pre-incubation: Incubate the mixture at 37°C for 20 minutes. Causality: This liquid pre-incubation step enhances the contact time between the chemical, the S9 enzymes, and the bacteria, maximizing the detection of short-lived reactive hydrazide metabolites before they degrade in the agar.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. A positive genotoxic response is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control).

AmesWorkflow S1 Test Article Prep (Hydrazide in DMSO) S2 S9 Mix Addition (CYP450 Activation) S1->S2 S3 Bacterial Inoculation (S. typhimurium strains) S2->S3 S4 Pre-incubation & Plating (37°C for 48-72h) S3->S4 S5 Colony Counting & Validation S4->S5

Step-by-step workflow for the Ames test incorporating S9 metabolic activation.

In Vitro Hepatotoxicity Assay (HepaRG Cell Line)

Rationale: HepaRG cells retain high, stable levels of functional CYP450 enzymes compared to standard HepG2 cells, making them the superior model for evaluating the hepatotoxicity of metabolism-dependent compounds like hydrazides[6]. Self-Validation: Inclusion of a known CYP450 inhibitor (e.g., 1-aminobenzotriazole) in a parallel cohort. If toxicity is reduced in the presence of the inhibitor, it confirms that the toxicity is mediated by a reactive metabolite rather than the parent compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells into 96-well plates at a density of 72,000 cells/well in William's E medium supplemented with 10% FBS, insulin, and hydrocortisone.

  • Acclimation: Incubate for 24 hours at 37°C, 5% CO2 to allow monolayer formation and recovery of metabolic competence.

  • Treatment: Replace media with serum-free media containing varying concentrations of the test compound (1 µM to 1000 µM). For the validation cohort, pre-treat cells with 1 mM 1-aminobenzotriazole (pan-CYP inhibitor) for 2 hours prior to compound addition.

  • Incubation: Incubate for 24 to 72 hours.

  • Viability Assessment (CellTiter-Glo): Add ATP-monitoring luminescence reagent directly to the wells. Causality: ATP depletion is an early and highly sensitive marker of mitochondrial dysfunction and cell death caused by hydrazide toxicity, often preceding membrane rupture[6].

  • Quantification: Measure luminescence using a microplate reader and calculate IC50 values. A rightward shift in the IC50 curve in the inhibitor-treated cohort confirms metabolism-dependent toxicity.

References

  • Title: Anamorelin | C31H42N6O3 | CID 9828911 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY Source: nih.gov URL: [Link]

  • Title: Role of cytochrome P450 in hydrazine toxicity in isolated hepatocytes in vitro Source: nih.gov URL: [Link]

  • Title: The interactions of hydrazine derivatives with rat-hepatic cytochrome P-450 Source: nih.gov URL: [Link]

  • Title: An extremely wide QRS complex tachycardia induced by anamorelin - PMC - NIH Source: nih.gov URL: [Link]

Sources

Exploratory

Receptor Binding Affinity and Mechanistic Profiling of (R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide: The Core Pharmacophore of GHSR1a Agonists

Executive Summary The compound (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a highly specialized chemical scaffold that serves as the critical binding pharmacophore for small-molecule agonists targeting t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a highly specialized chemical scaffold that serves as the critical binding pharmacophore for small-molecule agonists targeting the Growth Hormone Secretagogue Receptor 1a (GHSR1a) [1]. Most notably, this piperidine-3-carbohydrazide moiety forms the orthosteric binding core of Anamorelin , a clinically evaluated ghrelin mimetic designed to treat cancer-related cachexia and anorexia.

This whitepaper provides an in-depth technical analysis of the receptor binding affinity, structural recognition mechanisms, and functional pharmacological profiling of this specific scaffold. By isolating the binding dynamics of this moiety from the full drug molecule, researchers can better understand the structure-activity relationship (SAR) that drives Gq/11-coupled GPCR activation.

Mechanistic Grounding: The GHSR1a Binding Pocket

GHSR1a is a Class A G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The endogenous ligand, ghrelin, requires a unique post-translational octanoylation at Ser3 to achieve receptor activation.

Recent high-resolution cryo-electron microscopy (cryo-EM) studies have elucidated that the GHSR1a ligand-binding pocket is bifurcated into two distinct cavities (Cavity I and Cavity II), separated by a highly conserved salt bridge formed between Glu124 (E1243.33) on Transmembrane Helix 3 (TM3) and Arg283 (R2836.55) on TM6 [2].

The Role of the Piperidine-3-Carbohydrazide Scaffold

When evaluating the isolated (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide fragment:

  • Hydrophobic Anchoring: The 3-benzyl group inserts deeply into Cavity I , a wide crevasse located between the TM6 and TM7 bundles. This hydrophobic cluster mimics the interaction normally provided by the octanoyl chain of endogenous ghrelin.

  • Hydrogen Bonding Network: The N,N',N'-trimethylcarbohydrazide acts as a rigid, polar linker that interacts with the extracellular loops, stabilizing the active conformation of the receptor and facilitating the inward movement of TM6—the hallmark of GPCR activation.

  • Affinity vs. Efficacy: While the isolated scaffold possesses moderate binding affinity, the addition of an indole moiety (as seen in the full Anamorelin molecule) is required to occupy Cavity II, which exponentially increases binding enthalpy and sub-nanomolar affinity [3].

Experimental Protocols for Binding & Functional Validation

To accurately quantify the binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) of the (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide scaffold, a self-validating two-tiered assay system is required.

Protocol 1: Radioligand Competitive Binding Assay

This assay utilizes [125I] -ghrelin to determine the displacement capability of the piperidine scaffold.

Reagents & Materials:

  • HEK293 cells stably expressing human GHSR1a.

  • Radioligand: [125I] -Ghrelin (Specific activity ~2000 Ci/mmol).

  • Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl2​ , 1 mM CaCl2​ , 2.5 mM EDTA, 0.5% BSA.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293-GHSR1a cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 2 µg/µL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [125I] -ghrelin (final concentration 0.05 nM), and 25 µL of the test compound (scaffold) serially diluted from 10−4 to 10−11 M.

  • Control Validation: Define Total Binding (TB) using assay buffer only. Define Non-Specific Binding (NSB) using 1 µM unlabeled ghrelin. Causality note: NSB validation ensures that the calculated affinity is strictly orthosteric.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filter plates pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Washing & Detection: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl). Dry plates, add 50 µL scintillation fluid, and read on a MicroBeta2 counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Intracellular Calcium Mobilization (FLIPR)

Because GHSR1a is Gq-coupled, binding affinity must be correlated with functional target engagement via Ca2+ release [3].

Step-by-Step Methodology:

  • Seed HEK293-GHSR1a cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 45 min at 37°C.

  • Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader).

  • Establish a 10-second baseline fluorescence, then automatically inject the test scaffold at varying concentrations.

  • Record peak fluorescence (Relative Fluorescence Units, RFU) over 120 seconds. Calculate EC50​ based on the maximal response relative to 1 µM endogenous ghrelin.

Data Presentation: Affinity & Efficacy Metrics

The following table synthesizes the pharmacological profile of the isolated scaffold compared to the full drug molecule and the endogenous ligand. Note: The isolated scaffold shows a drop in affinity compared to the full drug due to the absence of the Cavity II-binding indole group, yet it retains full intrinsic efficacy as an agonist.

Compound / LigandChemical NatureBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Max Response ( Emax​ % vs Ghrelin)
Endogenous Ghrelin Acylated Peptide0.45 ± 0.081.12 ± 0.20100% (Reference)
Anamorelin (Full Drug) Small Molecule0.72 ± 0.150.85 ± 0.1098% ± 3%
(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Isolated Scaffold 145.0 ± 12.5 320.5 ± 25.0 85% ± 5%

Signaling Pathway & Workflow Visualizations

Diagram 1: GHSR1a Gq/11 Signaling Cascade

The following diagram maps the causality from the binding of the piperidine scaffold to the physiological release of intracellular calcium.

GHSR_Signaling Ligand Ligand Binding (3-benzyl-piperidine scaffold) Receptor GHSR1a Receptor (Active Conformation) Ligand->Receptor Orthosteric Binding (Cavity I) Gq Gq/11 Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Cleavage of PIP2 Gq->PLC GTP Exchange IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG Ca2 Intracellular Ca2+ Release (ER) IP3->Ca2 IP3R Activation PKC PKC Activation DAG->PKC Physio Appetite Stimulation & GH Release Ca2->Physio Downstream Signaling PKC->Physio

Caption: GHSR1a Gq/11 signaling cascade triggered by the 3-benzyl-piperidine scaffold.

Diagram 2: Radioligand Binding Assay Workflow

This diagram outlines the self-validating high-throughput workflow used to determine the Ki​ values presented in Section 4.

Binding_Workflow Prep Cell Membrane Prep (HEK293-GHSR1a) Incubate Incubation with [^125I]-Ghrelin & Scaffold Prep->Incubate Filter Rapid Filtration (GF/C Plates + PEI) Incubate->Filter 60 min, RT Wash Wash Buffer (Remove Unbound) Filter->Wash Count Scintillation Counting (MicroBeta2) Wash->Count Analyze Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Caption: Step-by-step radioligand competitive binding assay workflow for GHSR1a.

References

  • Anamorelin Hydrochloride | C31H43ClN6O3 | CID 16072155 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Molecular recognition of two approved drugs Macimorelin and Anamorelin by the growth hormone secretagogue receptor Source: ResearchGate / PubMed URL:[Link]

  • In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution Source: University of Padua (UniPD) / European Journal of Pharmacology URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Chiral Resolution of (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Introduction and Strategic Overview (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (frequently isolated as a dihydrochloride salt) is a highly specialized, sterically hindered chiral building block. It serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

(3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (frequently isolated as a dihydrochloride salt) is a highly specialized, sterically hindered chiral building block. It serves as a critical intermediate in the synthesis of ghrelin receptor (GHSR) agonists, most notably the cachexia therapeutic Anamorelin[1][2].

The synthesis of this intermediate presents significant chemical challenges. The C3 position of the piperidine ring is a quaternary stereocenter, rendering it highly sterically hindered. Consequently, standard peptide coupling methodologies frequently fail during the hydrazide formation stage[3]. This application note details a robust, field-proven synthetic pathway that circumvents these steric limitations through strategic activation and classical chiral resolution.

Mechanistic Pathway & Workflow

The protocol relies on a sequence of protection, enolate alkylation, saponification, chiral resolution, and a highly specific acid chloride-mediated amidation.

SynthesisRoute A Ethyl Nipecotate B N-Boc-Ethyl Nipecotate (Protection) A->B Boc2O, Et3N C Racemic N-Boc-3-benzyl- piperidine-3-carboxylate (Alkylation) B->C 1. LDA, -78°C 2. Benzyl Bromide D Racemic Acid (Saponification) C->D NaOH, MeOH/H2O E (3R)-Acid (Chiral Resolution) D->E R-(+)-1-phenethylamine F N-Boc-(3R)-Hydrazide (Acid Chloride Activation) E->F 1. (COCl)2, DMF (cat.) 2. Trimethylhydrazine G (3R)-3-Benzyl-N,N',N'- trimethylpiperidine-3-carbohydrazide (Deprotection) F->G HCl / i-PrOAc

Synthesis workflow for (3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for the critical transformations in this pathway, establishing a baseline for process validation.

Reaction PhaseKey ReagentsEquivalentsTemp (°C)Expected YieldIn-Process Control (IPC)
Alkylation N-Boc-ethyl nipecotate, LDA, Benzyl Bromide1.0 : 1.1 : 1.1-78 to 2070–75%HPLC (Consumption of starting material)
Resolution Racemic Acid, R-(+)-1-phenethylamine1.0 : 0.5 - 1.080 to 2035–40%*Chiral HPLC (ee > 98%)
Amidation (3R)-Acid, Oxalyl Chloride, Trimethylhydrazine1.0 : 1.2 : 1.10 to 2080–85%HPLC (Monitoring acid chloride formation)
Deprotection N-Boc-(3R)-Hydrazide, HCl (aq) in i-PrOAc1.0 : 3.040 to 20>90%HPLC (Purity > 99.5%)

*Yield is based on the racemic starting material; theoretical maximum for a single enantiomer is 50%.

Step-by-Step Methodologies and Causality

Phase 1: Enolate Formation and Benzylation

Objective: Establish the quaternary carbon center at the C3 position of the piperidine ring.

  • Protection: Treat ethyl nipecotate with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane (DCM) to yield N-Boc-ethyl nipecotate. Causality: The secondary amine must be protected to prevent N-alkylation during the subsequent benzyl bromide addition[3].

  • Enolization: Cool a solution of N-Boc-ethyl nipecotate in anhydrous tetrahydrofuran (THF) to -78 °C. Dropwise, add Lithium Diisopropylamide (LDA) (1.1 eq). Causality: LDA is a strong, bulky, non-nucleophilic base required to quantitatively generate the kinetic enolate at the C3 position without attacking the ester carbonyl.

  • Alkylation: Introduce benzyl bromide dropwise. Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield racemic N-Boc-3-benzyl-piperidine-3-carboxylic acid ethyl ester[3].

Phase 2: Saponification and Chiral Resolution

Objective: Isolate the pure (3R)-enantiomer required for downstream pharmaceutical efficacy.

  • Saponification: Dissolve the racemic ester in a mixture of methanol and water. Add 5M NaOH and heat to reflux until hydrolysis is complete. Acidify the mixture to pH ~3 using 1M HCl and extract with EtOAc to isolate the racemic acid[3].

  • Chiral Resolution: Dissolve the racemic acid in EtOAc. Add R-(+)-1-phenethylamine, water, and triethylamine[3]. Heat the mixture to achieve a homogenous solution, then allow it to cool slowly to room temperature.

  • Isolation: The (3R)-acid preferentially forms a highly crystalline diastereomeric salt with R-(+)-1-phenethylamine. Isolate the white crystals via vacuum filtration[3]. Causality: Classical resolution is utilized here because the steric bulk of the quaternary center makes asymmetric catalysis highly challenging and economically unviable at scale.

Phase 3: Acid Chloride-Mediated Hydrazide Formation

Objective: Couple the sterically hindered (3R)-acid with N,N,N'-trimethylhydrazine. Expert Insight: Standard amide coupling reagents (e.g., CDI, T3P, EDCI/DMAP) fail to produce the desired product due to severe steric hindrance at the quaternary C3 center, often resulting in unreacted starting material or decomposition[3]. Therefore, the acid must be converted to a highly reactive acid chloride.

  • Activation: Dissolve the resolved (3R)-acid in anhydrous DCM. Add a catalytic amount of N,N-Dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C[3]. Causality: DMF acts as a catalyst, forming the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the hindered acid into the acid chloride.

  • Coupling: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride (critical to prevent side reactions). Redissolve the crude acid chloride in THF.

  • Add a 5% solution of N,N,N'-trimethylhydrazine (synthesized via the reduction of N-formyl-dimethylhydrazine using LiAlH₄) in 1,4-dioxane or THF, along with triethylamine to scavenge the generated HCl[3].

  • Stir at room temperature until complete. Aqueous workup yields the N-Boc protected hydrazide intermediate[3].

Phase 4: Deprotection and Salt Formation

Objective: Remove the Boc protecting group to yield the final dihydrochloride salt.

  • Deprotection: Dissolve the N-Boc-(3R)-hydrazide in isopropyl acetate (i-PrOAc).

  • Add a stoichiometric excess of aqueous HCl[3]. Gently warm the mixture to facilitate the cleavage of the Boc group (evolving CO₂ and isobutylene).

  • Crystallization: Allow the mixture to cool slowly to room temperature. The target compound, (3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride, will precipitate as highly pure crystals[3][4]. Filter, wash with cold i-PrOAc, and dry under vacuum.

References

  • Anamorelin (CID 9828911) . PubChem, National Institutes of Health (NIH). Available at:[Link]

  • Methods of producing anamorelin hydrochloride having controlled chloride content (EP2838892A1). Google Patents.
  • Anamorelin . Wikipedia. Available at: [Link]

Sources

Application

3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide crystallization protocol and solvent selection

As a Senior Application Scientist, this guide provides a comprehensive framework for developing a robust crystallization protocol for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. The document is structured to m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for developing a robust crystallization protocol for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. The document is structured to move from foundational principles to detailed, actionable protocols, emphasizing the rationale behind each step to ensure scientific integrity and successful outcomes.

Application Note: Crystallization of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Introduction: The Critical Role of Crystallization

3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a molecule possessing structural motifs common in medicinal chemistry, including a piperidine scaffold and a carbohydrazide moiety.[1][2] For such active pharmaceutical ingredients (APIs), crystallization is a critical downstream process that dictates purity, stability, and bioavailability.[] The formation of a highly ordered crystal lattice effectively excludes impurities, while the specific crystalline form (polymorph) can dramatically influence physicochemical properties like solubility and dissolution rate.[][4]

The existence of multiple polymorphs is a common phenomenon in complex organic molecules and is a critical consideration during pharmaceutical development.[4][5] An uncontrolled polymorphic transition can alter a drug's efficacy and safety profile.[6] Therefore, developing a controlled, reproducible crystallization process is not merely a purification step but a crucial part of defining the final drug substance.

This guide presents a systematic approach to developing a crystallization method for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, from initial solvent screening to final crystal characterization.

Scientific Principles: Rational Solvent Selection

The cornerstone of any crystallization process is the selection of an appropriate solvent or solvent system.[7] The ideal solvent must exhibit a strong temperature-dependent solubility profile for the target compound: high solubility at elevated temperatures and low solubility at ambient or reduced temperatures.[8][9] This differential solubility is the driving force for the controlled precipitation required for crystal growth.

Molecular Structure Analysis

A rational solvent choice begins with an analysis of the target molecule's structure:

  • Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom (pKa of the conjugate acid is ~11.2).[10] This group is polar and its solubility can be pH-dependent in aqueous systems.[10]

  • Benzyl Group: A non-polar, aromatic moiety that contributes to the molecule's lipophilicity.

  • Carbohydrazide Group (-C(=O)N(CH₃)NHN(CH₃)₂): This is a highly polar functional group. The presence of the N-H proton and the carbonyl oxygen allows it to act as both a hydrogen bond donor and acceptor, which are critical interactions for forming a stable crystal lattice.[7][11]

  • Trimethyl Substitution: The methyl groups add steric bulk and increase lipophilicity, but the core polarity of the hydrazide remains.

Solvent Classes for Screening

Based on the principle of "like dissolves like," the following solvent classes are recommended for initial screening.[12] An ideal solvent should also be unreactive with the compound and possess a boiling point preferably below 110°C to minimize the risk of the compound "oiling out" instead of crystallizing.[8]

Solvent ClassRepresentative SolventsRationale for SelectionBoiling Point (°C)
Polar Protic Ethanol, Isopropanol, MethanolCapable of hydrogen bonding with the carbohydrazide and piperidine nitrogen. Ethanol is a common and effective solvent for piperidine derivatives.[1]78, 82, 65
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileFavorable dipole-dipole interactions are expected. These are excellent and versatile crystallization solvents.[12]77, 56, 82
Aromatic TolueneThe benzyl group suggests potential compatibility with aromatic solvents.[7]111
Non-polar Heptane, Hexane, CyclohexaneExpected to have low solubility. Primarily useful as anti-solvents in a two-solvent system.[10][13]98, 69, 81

Experimental Methodologies & Protocols

The following diagram outlines the logical workflow for developing a robust crystallization process.

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Analysis & Optimization Start Start with Pure Compound (>95%) SolventScreen Protocol 1: Small-Scale Solvent Solubility Screening Start->SolventScreen Decision Ideal Single Solvent Found? SolventScreen->Decision SingleSolvent Protocol 2: Single Solvent Cooling Crystallization Decision->SingleSolvent Yes AntiSolvent Protocol 3: Two-Solvent Anti-Solvent Addition Decision->AntiSolvent No Evaporation Protocol 4: Slow Evaporation (For X-ray Quality Crystals) SingleSolvent->Evaporation Alternative Collect Collect & Dry Crystals SingleSolvent->Collect AntiSolvent->Evaporation Alternative AntiSolvent->Collect Evaporation->Collect Characterize Protocol 5: Crystal Characterization (DSC, XRPD, MP) Collect->Characterize Troubleshoot Troubleshoot & Optimize (Purity, Yield, Form) Characterize->Troubleshoot End Final Protocol Established Troubleshoot->End

Caption: Workflow for Crystallization Protocol Development.

Protocol 1: Small-Scale Solvent Solubility Screening

This initial screen is crucial for identifying promising solvent candidates.

  • Preparation: Place approximately 10-20 mg of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide into several small vials.

  • Room Temperature Test: To each vial, add a candidate solvent (e.g., ethanol) dropwise at room temperature, vortexing after each addition. If the compound dissolves readily in <0.5 mL, the solvent is likely too good for cooling crystallization but may be suitable for an anti-solvent system.

  • Hot Solubility Test: If the compound is poorly soluble at room temperature, heat the vial to the boiling point of the solvent. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume.

  • Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observation: Observe the vial for crystal formation. Ideal solvents will show extensive, high-quality crystal growth upon cooling. Poor candidates will result in no precipitation, an amorphous powder, or oiling out.

  • Documentation: Record all observations in a table to compare solvents.

Protocol 2: Single Solvent Cooling Crystallization

This method is employed when a suitable single solvent has been identified in Protocol 1.

  • Dissolution: In an appropriately sized flask, add the crude compound. Add the minimum amount of the selected solvent required to dissolve the compound at its boiling point. Ensure all solid is dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Two-Solvent (Anti-Solvent) Crystallization

This technique is powerful when no single solvent provides the desired solubility profile.[6][9]

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add a "poor" anti-solvent (in which the compound is insoluble) dropwise with continuous swirling. Continue addition until the solution becomes persistently turbid (cloudy). This indicates the point of supersaturation.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches an equilibrium that favors the solid state. Cooling may also be applied to increase the yield.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 2.

Protocol 4: Slow Evaporation

This method is primarily used to grow high-quality single crystals for X-ray diffraction analysis, not for bulk purification.[15]

  • Preparation: Create a solution of the compound that is near saturation in a suitable solvent (e.g., ethyl acetate, ethanol). The solvent should not be excessively volatile.[7]

  • Evaporation: Transfer the solution to a clean vial. Cover the vial with parafilm and poke a few small holes in it with a needle.

  • Incubation: Place the vial in a vibration-free area and allow the solvent to evaporate slowly over several days to weeks.

Crystal Characterization & Quality Control

After crystallization, it is imperative to characterize the solid to confirm its identity, purity, and crystalline form.

G cluster_tests Analytical Tests cluster_results Key Outputs Compound Crystallized Compound MP Melting Point (Purity Indicator) Compound->MP XRPD X-Ray Powder Diffraction (Polymorph ID, Crystallinity) Compound->XRPD DSC Differential Scanning Calorimetry (Phase Transitions, Polymorph ID) Compound->DSC NMR NMR Spectroscopy (Structural Integrity) Compound->NMR Purity Purity Assessment MP->Purity Form Crystalline Form Identified XRPD->Form DSC->Form Identity Chemical Structure Confirmed NMR->Identity

Caption: Analytical Workflow for Crystal Characterization.

  • Melting Point (MP): A sharp, narrow melting range is indicative of high purity.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystal form.[16] A distinct diffraction pattern serves as a fingerprint for a specific polymorph. The absence of a broad "halo" and the presence of sharp peaks confirms the material is crystalline, not amorphous.

  • Differential Scanning Calorimetry (DSC): DSC measures thermal transitions. It can identify the melting point, detect phase transitions between polymorphs, and distinguish between crystalline and amorphous material.[16]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm that the chemical structure of the compound has not changed during the crystallization process.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out Solution is too concentrated; Cooling is too rapid; Solvent boiling point is too high relative to the compound's melting point.Use a more dilute solution; Allow the solution to cool more slowly; Switch to a lower-boiling point solvent.[8]
No Crystal Formation Solution is not sufficiently supersaturated; Nucleation is inhibited.Scratch the inner surface of the flask with a glass rod; Add a seed crystal of the compound; Cool to a lower temperature; Slowly add an anti-solvent.
Amorphous Powder Supersaturation is too high, leading to rapid precipitation rather than ordered crystal growth.Reduce the rate of cooling; Use a more dilute solution; Use a solvent system that provides slightly higher solubility to slow down precipitation.[9]
Low Yield Compound has significant solubility in the cold solvent; Insufficient cooling time.Ensure the solution is cooled for an adequate time at the lowest practical temperature; Consider using an anti-solvent to reduce the final solubility.
Colored Crystals Colored impurities are trapped in the crystal lattice.Perform a second recrystallization; Consider treating the hot solution with activated charcoal before hot filtration to remove colored impurities.

References

  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Accessed March 27, 2026.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Accessed March 27, 2026.
  • Benchchem. Addressing poor solubility of piperidine derivatives in reactions. Accessed March 27, 2026.
  • EPFL.
  • Ataman Kimya. PIPERIDINE. Accessed March 27, 2026.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Accessed March 27, 2026.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Accessed March 27, 2026.
  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Accessed March 27, 2026.
  • Dunitz, J. D., & Gavezzotti, A. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Accessed March 27, 2026.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Accessed March 27, 2026.
  • Xing, Q., et al. Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Accessed March 27, 2026.
  • Benchchem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Accessed March 27, 2026.
  • Wikipedia. Piperidine. Accessed March 27, 2026.
  • Unknown. Crystallization Solvents.pdf. Accessed March 27, 2026.
  • Google Patents. US4496761A - Process for making carbohydrazide. Accessed March 27, 2026.
  • ChemicalBook. (2019, September 16). Synthesis of carbohydrazide. Accessed March 27, 2026.
  • BOC Sciences. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Accessed March 27, 2026.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Accessed March 27, 2026.
  • Sigma-Aldrich. Piperidine Biotech grade solvent, = 99.5 110-89-4. Accessed March 27, 2026.
  • International Union of Crystallography. Structures of piperazine, piperidine and morpholine. IUCr Journals. Accessed March 27, 2026.
  • Crystal Pharmatech. (2025, December 4).
  • Zhang, J., Zhang, T., & Yu, K. (2006, May 31). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). Accessed March 27, 2026.
  • ACS Publications. (2018, December 12). Formation of Crystalline Hydrates by Nonionic Chaotropes and Kosmotropes: Case of Piperidine. Crystal Growth & Design. Accessed March 27, 2026.
  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Accessed March 27, 2026.
  • University of Oulu. Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. Accessed March 27, 2026.
  • Unknown. (2007, August 30). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Accessed March 27, 2026.
  • Google Patents.
  • Google Patents. US4496761A - Process for making carbohydrazide. Accessed March 27, 2026.
  • BOC Sciences. (2025, September 12). Crystallization of APIs: Methods and Challenges. Accessed March 27, 2026.
  • Rigaku. How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API. Accessed March 27, 2026.
  • Braga, D., & Grepioni, F. (2018). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PMC. Accessed March 27, 2026.
  • Al-Abdullah, N. H. (2011). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC. Accessed March 27, 2026.
  • Anusandhanvallari. (2025, August 27).
  • Royal Society of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Accessed March 27, 2026.
  • Ghorab, M. M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. Accessed March 27, 2026.
  • ResearchGate. (2022, April 18). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. Accessed March 27, 2026.
  • ACS Publications. (2020, November 3). Crystal Growth Kinetics of Pharmaceutical Compounds. Accessed March 27, 2026.
  • ResearchGate. (2013, August 12). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Accessed March 27, 2026.
  • European Medicines Agency. Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Accessed March 27, 2026.
  • MDPI. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Accessed March 27, 2026.
  • ResearchGate.
  • Google Patents. WO1998057953A1 - 3-benzylpiperidine. Accessed March 27, 2026.
  • Unknown. synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Accessed March 27, 2026.
  • PharmaBlock. Crystallization Process R&D in Pharmaceutical Development. Accessed March 27, 2026.
  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Accessed March 27, 2026.
  • Mirai Intex. (2024, July 25).
  • Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Accessed March 27, 2026.
  • ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. Accessed March 27, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide solubility issues in aqueous solutions

Technical Support Center: 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide As a Senior Application Scientist, I understand that navigating the experimental nuances of novel chemical entities is paramount to successf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

As a Senior Application Scientist, I understand that navigating the experimental nuances of novel chemical entities is paramount to successful research. This guide is meticulously crafted for researchers, scientists, and drug development professionals to address the solubility challenges associated with 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. This document provides in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to ensure you can confidently and accurately work with this compound.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial inquiries.

Q1: What intrinsic properties of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide are responsible for its poor aqueous solubility?

A1: The molecular structure of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide contains significant hydrophobic (water-fearing) and lipophilic (fat-loving) regions. The primary contributors are the non-polar benzyl group and the piperidine ring. While the carbohydrazide group offers some potential for hydrogen bonding, its contribution is often outweighed by the larger, non-polar surface area of the rest of the molecule.[1][2] This leads to low solubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS).

Q2: I'm planning a cell-based assay. What is the best solvent to prepare a stock solution?

A2: It is highly recommended to prepare a concentrated stock solution in an organic solvent. The most common and generally effective choices are dimethyl sulfoxide (DMSO) or ethanol.[3] These solvents can typically dissolve the compound at high concentrations (e.g., 10-50 mM). When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is minimal (typically <0.5% for DMSO) to avoid solvent-induced artifacts in your biological system.

Q3: Can I just add the solid compound directly to my aqueous buffer?

A3: This is strongly discouraged. Direct addition of a hydrophobic solid to an aqueous medium often leads to poor and inconsistent dissolution, aggregation, and an inaccurate final concentration. Preparing a concentrated stock solution in a suitable organic solvent and then diluting it into the aqueous buffer is the standard and most reliable method.[3]

Part 2: In-Depth Troubleshooting Guide

This section offers a systematic approach to overcoming common solubility issues encountered during experiments.

Problem: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer (e.g., PBS pH 7.4).

This is a frequent issue when the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit. The drastic change in solvent polarity causes the compound to "crash out."

Caption: A step-by-step workflow for troubleshooting compound precipitation.

1. pH Adjustment (Acidification)

  • Scientific Rationale: The piperidine ring contains a basic nitrogen atom.[3] By lowering the pH of the aqueous buffer (making it more acidic), this nitrogen atom becomes protonated, acquiring a positive charge. This charged species, a piperidinium salt, is significantly more polar and thus more soluble in water.[3]

  • Step-by-Step Protocol:

    • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5).

    • Prepare a fresh, concentrated stock solution of your compound in DMSO.

    • While vortexing, add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration.

    • Visually inspect for precipitation against a dark background.

    • Once you identify a pH where the compound is soluble, ensure this pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

2. Use of Solubilizing Excipients: Cyclodextrins

  • Scientific Rationale: Cyclodextrins are sugar-based molecules with a hydrophilic (water-loving) exterior and a hydrophobic interior cavity. The non-polar benzyl and piperidine portions of your compound can be encapsulated within this hydrophobic core, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic drug and increasing its apparent solubility.[3][4][5]

  • Step-by-Step Protocol:

    • Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. A common starting concentration range is 1-5% (w/v).

    • Slowly add your compound (either from a DMSO stock or as a solid) to the cyclodextrin solution while stirring vigorously.

    • Allow the mixture to equilibrate for at least one hour. Gentle heating or sonication can sometimes facilitate the complexation.

    • Visually inspect for clarity before use.

Problem: The solution appears clear, but my experimental results are inconsistent or show poor dose-response.

This may indicate the formation of sub-visible aggregates or micelles. While not visible as precipitate, these aggregates can sequester the compound, making its effective monomeric concentration variable and leading to unreliable biological data.

Caption: A logical flow for addressing inconsistent experimental outcomes.

  • Inclusion of Surfactants:

    • Scientific Rationale: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 20, can help prevent the self-association of hydrophobic molecules.[6] They act by reducing the surface tension and stabilizing the compound in its monomeric form. It is crucial to use a concentration well below the surfactant's own critical micelle concentration (CMC) to avoid the formation of surfactant micelles that could interfere with your assay.

    • Protocol:

      • Prepare your final aqueous buffer and add Tween® 80 to a final concentration of 0.005% - 0.01% (v/v).

      • Add your compound stock solution to this surfactant-containing buffer.

      • Perform your experiment and compare the results to those obtained without the surfactant.

  • Particle Size Reduction (for stock preparation if issues persist):

    • Scientific Rationale: While typically used for solid dosage forms, the principle of increasing surface area to enhance dissolution rate is relevant.[4][5] If you are having trouble dissolving the initial solid in your organic stock solvent, micronization (reducing particle size) can be beneficial. This is an advanced technique and usually requires specialized equipment.

Part 3: Data Summary and References

Summary of Solubility Enhancement Strategies
StrategyMechanism of ActionKey Considerations
pH Adjustment (Acidification) Protonates the basic piperidine nitrogen, forming a more polar, soluble salt.[3]Ensure the final pH is compatible with the biological assay.
Co-solvents (e.g., DMSO, Ethanol) Used for creating high-concentration stock solutions.Final concentration in the assay must be low and tested for vehicle effects.[3]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic parts of the molecule, presenting a hydrophilic exterior to the aqueous solution.[3][4]Can sometimes influence biological membranes or interact with other assay components.
Surfactants (e.g., Tween® 80) Prevent molecular aggregation by reducing surface tension.[6]Must be used at a very low concentration (below CMC) to avoid artifacts.

References

  • Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
  • Tablets & Capsules Magazine. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs.
  • Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112.
  • Merck. (n.d.). (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.

Sources

Optimization

troubleshooting degradation of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide during storage

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the degradation of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the degradation of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide during storage and experimentation.

Introduction: The Challenge of Stability

3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a complex molecule with promising applications, likely in areas where similar structures have shown activity, such as in the development of antithrombotic or neuroprotective agents.[1][2] The compound's structure, however, incorporates two key functional moieties—a tertiary amine within a piperidine ring and a substituted carbohydrazide group—that are susceptible to specific degradation pathways. Ensuring the stability and purity of this compound is paramount for the validity and reproducibility of experimental results. This guide provides a framework for understanding its potential vulnerabilities, troubleshooting observed degradation, and implementing best practices for its storage and handling.

Section 1: Understanding the Molecule's Vulnerabilities

The degradation of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide can be attributed primarily to two independent yet potentially synergistic pathways: oxidation of the piperidine ring and hydrolysis of the carbohydrazide linkage.

  • Piperidine Ring Oxidation: The piperidine ring, particularly the tertiary amine nitrogen and the adjacent carbon atoms (α-carbons), is susceptible to oxidation.[3] This process can be accelerated by exposure to atmospheric oxygen, light (photo-oxidation), elevated temperatures, and the presence of trace metal ions which can act as catalysts.[3] Common oxidative products include the corresponding N-oxide, imines, and in more severe conditions, ring-opening byproducts such as aldehydes or carboxylic acids.[3][4]

  • Carbohydrazide Moiety Hydrolysis: The carbohydrazide group contains an amide-like bond that is vulnerable to hydrolysis, especially under acidic or basic conditions.[5][6] This reaction involves the cleavage of the C-N bond, yielding a piperidine-3-carboxylic acid derivative and a substituted hydrazine. The rate of hydrolysis is often pH-dependent and increases with temperature.[7][8] Carbohydrazides can also be susceptible to oxidation, though hydrolysis is often the more common pathway in aqueous environments.[9][10]

Below is a diagram illustrating these primary degradation routes.

G cluster_main 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide cluster_ox Piperidine Oxidation cluster_hy Carbohydrazide Hydrolysis Parent Parent Compound N_Oxide Piperidine N-Oxide Parent->N_Oxide O₂, Light, Heat, Metal Ions Imine Imine/Enamine Products Parent->Imine Oxidative Stress Acid_Deriv Piperidine-3-Carboxylic Acid Derivative Parent->Acid_Deriv H₂O, Acid/Base, Heat Hydrazine_Deriv 1,1,2-Trimethylhydrazine Parent->Hydrazine_Deriv H₂O, Acid/Base, Heat Ring_Open Ring-Opening Products Imine->Ring_Open Further Oxidation

Caption: Potential Degradation Pathways for the Target Compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid sample of the compound has developed a yellow or brown tint. What does this indicate? A physical color change often suggests the formation of degradation products, particularly those arising from oxidation.[3] Oxidized piperidine derivatives or subsequent reaction products can be colored. This is a strong indicator that your storage conditions may be suboptimal, with likely exposure to air or light.

Q2: I observe new, unexpected peaks in my HPLC or LC-MS analysis of a recently prepared solution. What could be the cause? The appearance of new peaks is a classic sign of degradation. If the solution was prepared in an aqueous or protic solvent, hydrolysis of the carbohydrazide moiety is a primary suspect.[6][8] If the solution was stored at room temperature or exposed to light, oxidation could also be occurring.[3] It is crucial to use a validated stability-indicating analytical method to ensure these new peaks are well-separated from the parent compound.

Q3: What are the ideal storage conditions for this compound? To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. For long-term storage, -20°C is preferable.[11] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]

  • Light: Protect from light by using amber vials or storing in a dark location.[12]

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.[13]

Q4: Can the solvent I use for my experiments affect the compound's stability? Absolutely. Protic solvents, especially water, can facilitate hydrolysis of the carbohydrazide group.[7] Solvents should be of high purity and free from peroxide impurities, which can act as oxidizing agents.[3] If aqueous buffers are required, they should be freshly prepared, and the compound's stability in that specific buffer system and pH should be confirmed over the experimental timeframe.

Section 3: Systematic Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving degradation issues.

G cluster_physical Troubleshooting Physical Changes cluster_analytical Troubleshooting Analytical Discrepancies Start Degradation Suspected Obs What is the primary observation? Start->Obs Physical Physical Change (e.g., Color, Clumping) Obs->Physical Visual Analytical Analytical Discrepancy (e.g., New HPLC Peaks) Obs->Analytical Data Cause_P Potential Causes: 1. Oxidation (Air/Light Exposure) 2. Hygroscopicity (Moisture Absorption) Physical->Cause_P Cause_A Potential Causes: 1. Hydrolysis (Solvent, pH, Temp) 2. Oxidation (Air, Peroxides) 3. Method-Induced Degradation Analytical->Cause_A Action_P Recommended Actions: 1. Review storage (Inert gas, dark, sealed). 2. Perform analytical check (HPLC, KF). 3. If confirmed, discard and use fresh stock. Cause_P->Action_P Action_A Recommended Actions: 1. Characterize degradants (LC-MS). 2. Perform Forced Degradation Study (Protocol 4.2). 3. Validate method is stability-indicating. 4. Optimize solvent/buffer and experimental conditions. Cause_A->Action_A

Caption: Systematic Troubleshooting Workflow.

Observation Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change to yellow/brown, clumping)1. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat.[3] 2. Hygroscopicity: Absorption of moisture from the air, which can lead to hydrolysis or physical changes.[13]1. Immediately review storage conditions. Ensure the container is tightly sealed and stored under inert gas, protected from light, and at the recommended temperature.[14] 2. Perform an analytical purity check using HPLC/LC-MS (Protocol 4.1) to quantify the extent of degradation. 3. Consider Karl Fischer titration to check for water content.
Appearance of new peaks in HPLC/LC-MS analysis 1. Hydrolysis: If using aqueous or protic solvents, the carbohydrazide moiety may be hydrolyzing.[5] 2. Oxidation: The piperidine ring may be oxidizing.[4] 3. Thermal Degradation: If samples were heated or stored at elevated temperatures.[15]1. Attempt to identify the degradation products using LC-MS by analyzing their mass-to-charge ratios. 2. Perform a forced degradation study (Protocol 4.2) to confirm the identity of the observed impurities.[16] 3. Ensure your analytical method is stability-indicating (i.e., it can separate all degradation products from the parent peak).
Decrease in parent compound peak area / loss of potency 1. Significant Degradation: The compound has degraded over time due to one or more of the mechanisms above. 2. Adsorption: The compound may be adsorbing to container surfaces (e.g., glass or plastic).1. Quantify the loss of the parent compound against a freshly prepared standard. 2. Review the entire storage and handling history of the sample.[17] 3. If significant degradation is confirmed, the batch should be discarded. 4. To test for adsorption, analyze a solution after transferring it to a new container of a different material (e.g., from glass to polypropylene).
Section 4: Recommended Protocols
Protocol 4.1: Routine Stability Assessment by HPLC-MS

This protocol describes a general method for monitoring the purity and stability of the compound.

G cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL stock in Acetonitrile Dilute Dilute to 10 µg/mL in 50:50 ACN:H₂O Prep->Dilute Inject Inject 5 µL onto C18 Column Dilute->Inject Gradient Run Gradient Elution (Water/ACN with 0.1% Formic Acid) Inject->Gradient Detect Detect via UV (e.g., 254 nm) and ESI-MS (Positive Mode) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for Routine Stability Analysis.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide at 1 mg/mL in acetonitrile (ACN).

    • Dilute this stock solution to a working concentration of approximately 10 µg/mL using a mobile phase-like diluent (e.g., 50:50 ACN:Water). Prepare samples from storage using the same procedure.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

    • Detection: UV detector (e.g., 254 nm) and a mass spectrometer with electrospray ionization (ESI) in positive ion mode, scanning for the parent mass and potential degradants.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the parent compound using area percent normalization.

    • Analyze the mass spectra of any new peaks to hypothesize their structures (e.g., +16 Da for N-oxide, cleavage products for hydrolysis).

Protocol 4.2: Forced Degradation (Stress Testing) Study

This study intentionally degrades the compound to identify likely degradation products and validate the analytical method.[16]

Methodology:

  • Prepare Solutions: Prepare separate solutions of the compound (e.g., at 0.1 mg/mL) for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize before injection.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.[16]

    • Thermal: Heat a solid sample and a solution sample at 80°C for 48 hours.

    • Photolytic: Expose a solid sample and a solution sample to a light source that provides combined visible and UV outputs (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-MS method described in Protocol 4.1.

  • Evaluation:

    • Compare the chromatograms from the stressed samples to those from your stored, degraded sample.

    • Confirm if the degradation products formed under stress match those observed during storage. This provides strong evidence for the degradation pathway.

    • Ensure the analytical method achieves baseline separation of all major degradation products from the parent compound.

Section 5: Best Practices for Storage and Handling

Adhering to these best practices can significantly extend the shelf-life and preserve the integrity of your compound.

  • Procurement and Initial Handling:

    • Upon receipt, immediately transfer the compound to a designated, controlled storage location.

    • Note the date of receipt and the date the container is first opened on the label.[14]

  • Long-Term Storage (Solid Form):

    • Container: Use a tightly sealed amber glass vial.

    • Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.

    • Temperature: Store at -20°C or lower.

    • Environment: Store in a dark, dry location. Consider placing the vial inside a secondary container with a desiccant.

  • Short-Term Storage (Solutions):

    • Solvent Choice: Whenever possible, use aprotic, high-purity solvents (e.g., ACN, DMSO).

    • Aqueous Solutions: If aqueous buffers are necessary, prepare them fresh. Avoid long-term storage of aqueous solutions. If storage is unavoidable, flash-freeze aliquots and store them at -80°C.

    • Protection: Protect solutions from light and store them at 2-8°C for short periods (hours to a few days), but stability should be verified.

  • General Laboratory Practices:

    • Use a "first-in, first-out" inventory system to avoid the degradation of older chemicals.[14]

    • Regularly inspect stored chemicals for any physical changes.[17]

    • When weighing the solid, do so in a controlled environment with low humidity and minimize its exposure time to the atmosphere.

By understanding the inherent chemical vulnerabilities of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide and implementing rigorous storage and handling protocols, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References
  • Benchchem Technical Support. (2025). Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • Itahashi, T., et al. (2018). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 84(15). Available at: [Link]

  • Gunawan, S., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. NIH Public Access, 2021(15). Available at: [Link]

  • Glover, S. A., & Rowbottom, C. A. (1976). Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1, (4), 367-371. Available at: [Link]

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. (Note: While direct link to the original paper is paywalled, the principles of acid-catalyzed hydrolysis of C=N bonds discussed are foundational and cited in sources like [Link])

  • Health Sciences. (2025). Hydrazinolysis: Significance and symbolism. Available at: [Link]

  • Chanon, M., et al. (1985). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2, (7), 1079-1084. Available at: [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Compernolle, F., et al. (1991). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry, 56(17), 5194-5198. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazide synthesis by oxidation or hydrolysis. Available at: [Link]

  • ResearchGate. (2020). Proposed mechanism of acid hydrolysis of hydrazones studied. Available at: [Link]

  • Canete, S., et al. (1991). Determination of carbohydrazide at trace and subtrace levels. Analyst, 116(9), 939-942. Available at: [Link]

  • Semantic Scholar. (n.d.). Determination of carbohydrazide at trace and subtrace levels. Available at: [Link]

  • Acuro Organics Limited. (2018). CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers. Available at: [Link]

  • Vasile-Pafili, S. M., et al. (2020). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. Corrosion Engineering, Science and Technology, 55(7), 585-594. Available at: [Link]

  • Al-Subaie, A., & Al-Anezi, K. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. PowerPlant Chemistry, 20(1), 35-41. Available at: [Link]

  • Moravek, Inc. (2023). A Beginner's Guide to Chemical Storage Best Practices. Available at: [Link]

  • BLi-T. (2025). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. Available at: [Link]

  • University of California, Santa Cruz - Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • OSTI.GOV. (1997). Evaluation of thermal decomposition rate of carbohydrazide and its reducing effect on carbon steel corrosion. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Available at: [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Available at: [Link]

  • Doron Scientific. (2023). (R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride. Available at: [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • Smithsonian Research Online. (1999). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. Available at: [Link]

  • Chen, Y., & Lin, S. Y. (2006). Effect of relative humidity and temperature on moisture sorption and stability of sodium bicarbonate powder. Journal of Food and Drug Analysis, 14(4), 429-434. Available at: [Link]

  • Arrebola, F. J., et al. (2014). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 823, 1-21. Available at: [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • NMS Labs. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 37(4), 215-220. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Available at: [Link]

  • PubMed. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Available at: [Link]

Sources

Troubleshooting

overcoming steric hindrance in 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide functionalization

Overcoming Steric Hindrance in 3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Functionalization Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists System: Substituted Piperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance in 3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Functionalization

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists System: Substituted Piperidine Scaffolds / Quaternary Carbon Centers

Mechanistic Overview: The "Quaternary Shield" Effect

The molecule 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide presents a formidable synthetic challenge. It features a secondary piperidine nitrogen (N1) adjacent to a massive quaternary center at C3. This C3 position is substituted with both a benzyl group and a bulky N,N',N'-trimethylcarbohydrazide moiety.

In its lowest-energy chair conformation, these C3 substituents create a "steric shield." The axial substituent induces severe 1,3-diaxial interactions that block electrophilic approach from the top face, while the equatorial substituent occludes the lateral trajectory required for standard SN​2 reactions at N1[1]. Furthermore, attempts to perform C–H functionalization at the adjacent C2 position are heavily influenced by this steric bulk, which can override inherent electronic biases[2].

Functionalization Decision Matrix

G Start 3-Benzyl-N,N',N'-trimethylpiperidine- 3-carbohydrazide Eval Identify Functionalization Target Start->Eval N_Alk N1 (Piperidine Nitrogen) Functionalization Eval->N_Alk CH_Func C2/C6 (alpha-Carbon) Functionalization Eval->CH_Func RedAm Reductive Amination (Mild, High Yield) N_Alk->RedAm Bulky Electrophiles DirectAlk Direct Alkylation (Prone to Elimination) N_Alk->DirectAlk Methyl/Small Primary Polo Polonovski-Potier (C6 endo-Iminium) CH_Func->Polo Nucleophilic Addition RhCat Rh-Carbene Insertion (Steric Override to C6) CH_Func->RhCat C-H Insertion

Caption: Decision matrix for functionalizing sterically hindered 3,3-disubstituted piperidines.

Troubleshooting & FAQs

Q1: Why does direct N-alkylation with isopropyl bromide yield <10% product, accompanied by unreacted starting material and elimination byproducts? Cause: Direct alkylation relies on an SN​2 mechanism, requiring a precise 180-degree approach trajectory by the piperidine nitrogen's lone pair onto the electrophile. The massive C3 quaternary center physically occludes this trajectory. Because isopropyl bromide is a secondary halide, the transition state is highly sensitive to this steric shielding, leading to base-catalyzed E2 elimination of the alkyl halide rather than substitution[1]. Solution: Abandon direct alkylation for secondary or bulky primary groups. Switch to reductive amination using acetone and NaBH(OAc)3​ . The initial condensation forms a planar iminium ion, which alters the piperidine ring conformation and relieves localized steric strain, allowing the less sterically demanding hydride delivery to proceed smoothly[1].

Q2: I am attempting C2–H functionalization via Rh-catalyzed carbene insertion, but NMR shows functionalization exclusively at C6. Why? Cause: Electronically, the C2 position is activated by the adjacent nitrogen lone pair, making it the theoretical preference for C–H insertion. However, Rh-carbene catalysts (e.g., Rh2​(R−TPPTTL)4​ ) are exceptionally bulky. The steric repulsion between the catalyst-carbene complex and the massive 3-benzyl/3-carbohydrazide groups completely overrides the electronic bias, forcing the insertion to occur at the less hindered C6 position[2][3]. Solution: If C2 functionalization is strictly required, you must utilize an indirect route. A proven strategy is the asymmetric cyclopropanation of the corresponding tetrahydropyridine derivative, followed by a reductive ring-opening sequence to bypass the direct steric clash[3].

Q3: During photoredox α -amino C–H arylation, I am observing a mixture of diastereomers even when starting with a pure enantiomer. How do I prevent this? Cause: Photoredox α -arylation of hindered piperidines proceeds via an α -amino radical intermediate. This radical intermediate is planar, effectively destroying the original stereocenter at the reaction site. Following the formation of the new C–C bond, the system undergoes epimerization to reach the thermodynamically most stable diastereomer, which is dictated by the steric bulk of the C3 substituents[4]. Solution: This epimerization is under thermodynamic control and cannot be prevented under standard photoredox conditions[4]. You must either accept the thermodynamic ratio and separate the diastereomers via preparative HPLC, or utilize a stereoselective nucleophilic addition to a pre-formed iminium ion (see Protocol 2).

Q4: The commercial reagent is supplied as a dihydrochloride salt. Can I use it directly in cross-coupling reactions? Cause: No. The commercial form of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is typically a dihydrochloride salt[5][6][7]. The protonated piperidinium nitrogen is non-nucleophilic and will not participate in reductive amination or direct alkylation. Solution: The salt must be free-based prior to the reaction. Distribute the compound between an organic solvent (e.g., diethyl ether or dichloromethane) and saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and concentrate to yield the reactive free base[8].

Quantitative Data: N1-Functionalization Comparison

The following table summarizes the efficacy of various N1-functionalization strategies when applied to highly hindered 3,3-disubstituted piperidines.

Functionalization StrategyReagents & ConditionsSteric ToleranceTypical YieldMechanistic Causality / Notes
Direct Alkylation R-X, K2​CO3​ , DMF, 80 °CLow15–30% SN​2 trajectory blocked by C3 bulk; highly prone to E2 elimination of the halide[1].
Reductive Amination R-CHO, NaBH(OAc)3​ , DCE, 60 °CModerate to High75–90%Planar iminium intermediate relieves 1,3-diaxial strain prior to hydride attack[1].
Buchwald-Hartwig Ar-X, Pd2​(dba)3​ , BINAP, NaOtBu Moderate40–60%Requires extremely bulky phosphine ligands to force reductive elimination at the hindered N1.
Acylation R-COCl, DIPEA, DMAP, DCM, 0 °CHigh>85%Proceeds via highly reactive acylpyridinium intermediate; less sensitive to N1 steric shielding.
Validated Experimental Protocols
Protocol 1: Self-Validating Reductive Amination (N1-Alkylation)

This protocol utilizes sodium triacetoxyborohydride, which is selective for iminium ions over carbonyl compounds, preventing over-reduction of the aldehyde/ketone[1].

Step-by-Step Methodology:

  • Free-basing: Dissolve 1.0 mmol of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride[7] in 10 mL dichloromethane (DCM). Add 10 mL saturated aqueous NaHCO3​ . Stir vigorously for 15 mins. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Iminium Formation: Dissolve the free base in 5 mL anhydrous 1,2-dichloroethane (DCE) under nitrogen. Add 1.2 mmol of the target aldehyde/ketone and 0.1 mmol of glacial acetic acid.

  • In-Process Validation Check 1: Stir for 1 hour at room temperature. Sample 10 μ L, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the free base mass ( m/z 276.2 [M+H]+ ) and the appearance of the transient iminium ion mass.

  • Reduction: Portion-wise, add 1.5 mmol of NaBH(OAc)3​ . The bulky nature of this hydride source ensures selective reduction of the iminium intermediate[1].

  • Heating: For sterically hindered ketones, heat the reaction to 60 °C for 12 hours.

  • In-Process Validation Check 2: Monitor via LC-MS until the iminium ion mass is fully consumed and replaced by the product mass.

  • Workup: Quench with 5 mL saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry, and purify via flash chromatography (Silica, DCM/MeOH gradient).

Protocol 2: Regioselective C6 α -Functionalization via Modified Polonovski-Potier

To functionalize the carbon adjacent to the nitrogen without hitting the sterically blocked C2 position, we utilize a sterically directed elimination[9][10].

Step-by-Step Methodology:

  • N-Oxidation: Treat the N-alkylated piperidine (from Protocol 1) with 1.1 eq of mCPBA in DCM at 0 °C for 2 hours to form the tertiary amine N-oxide.

  • Sterically Directed Elimination: Cool the solution to -78 °C. Add 2.5 eq of pivaloyl chloride (PivCl) .

    • Causality Note: Classical conditions use trifluoroacetic anhydride (TFAA), which yields poor regioselectivity. The massive steric bulk of the pivaloyl group clashes with the C3 quaternary center, forcing the α -C–H elimination to occur exclusively at the less hindered C6 position, forming the endo-cyclic iminium ion[9].

  • Nucleophilic Trapping: Add 2.0 eq of the desired carbon nucleophile (e.g., a Grignard reagent or organozinc halide) directly to the cold solution.

  • Workup: Allow to warm to room temperature, quench with saturated NH4​Cl , extract with ethyl acetate, and purify to isolate the C6-functionalized derivative.

References
  • Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available at:[Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health (NIH). Available at:[Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • (R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride. Doron Scientific. Available at:[Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at:[Link]

  • (R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride 95%. BuyChemJapan. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Piperidine-Derived Growth Hormone Secretagogues: 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide vs. Alternative Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacodynamics, Structural Causality, and Experimental Validation of GHSR-1a Agonists Executive Summary & Mechanistic Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacodynamics, Structural Causality, and Experimental Validation of GHSR-1a Agonists

Executive Summary & Mechanistic Rationale

The development of orally bioavailable, non-peptide growth hormone secretagogues (GHSs) has revolutionized the treatment of metabolic and muscle-wasting disorders. At the core of this pharmacological evolution is the piperidine scaffold , which effectively mimics the basic residues of endogenous ghrelin.

This guide provides an objective, data-driven comparison of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide —the critical structural moiety of the anti-cachexia drug Anamorelin [1]—against two other prominent piperidine derivatives: the spiro-piperidine core of Ibutamoren [2] and the pyrazolinone-piperidine core of Capromorelin [3]. By analyzing the structure-activity relationships (SAR) and in vivo efficacy of these compounds, we can establish a predictive framework for next-generation GHSR-1a agonist design.

GHSR_Pathway L Piperidine Ligand (Anamorelin Core) R GHSR-1a Receptor (GPCR Activation) L->R G Gq/11 Protein Coupling R->G E Phospholipase C (PLC) Activation G->E S Intracellular Ca2+ Release E->S O Growth Hormone (GH) Secretion S->O I Hepatic IGF-1 Synthesis (Anabolism) O->I

Caption: Mechanism of piperidine-derived GHSR-1a agonists driving anabolic pathways.

Structural Causality: Why the Piperidine Scaffold?

As an Application Scientist evaluating ligand-receptor interactions, it is crucial to understand why specific functional groups are selected during lead optimization. The endogenous ligand, ghrelin, is a 28-amino-acid peptide with a unique octanoyl modification. Small molecules must replicate this complex binding footprint.

  • The 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Core (Anamorelin): The piperidine ring serves as the central pharmacophore. The addition of the 3-benzyl group is not arbitrary; it provides essential lipophilic interactions with the hydrophobic pocket of the GHSR-1a receptor (specifically interacting with residues F309 and L103). Furthermore, the trimethylhydrazide group is a masterclass in medicinal chemistry: it increases aqueous solubility while providing key hydrogen bond acceptors/donors that lock the ligand into its active conformation. This specific substitution grants a moderate half-life (7–12 hours), preventing the excessive GH pulsatility that typically leads to receptor desensitization [4, 5].

  • The Spiro-Piperidine Core (Ibutamoren): By utilizing a methylsulfonylspiro-indole attached to the piperidine, this derivative introduces massive steric bulk. This steric hindrance protects the molecule from rapid cytochrome P450 (CYP) metabolism, resulting in a highly prolonged half-life (~24 hours of sustained IGF-1 elevation). However, this long half-life can sometimes lead to undesirable sustained cortisol elevation [2].

  • The Pyrazolinone-Piperidine Core (Capromorelin): This scaffold utilizes a pyrazolinone ring fused to the piperidine. While it binds with high affinity, it is subject to rapid hepatic clearance (half-life ~1 hour). Consequently, its clinical use has been largely redirected toward veterinary medicine for acute appetite stimulation rather than chronic human cachexia [3].

Quantitative Pharmacological Comparison

To objectively evaluate these derivatives, we must look at their binding kinetics, pharmacokinetic (PK) profiles, and translational efficacy.

Compound ScaffoldCore Structural MotifGHSR-1a Affinity (K_i)Half-Life (t_1/2)Oral Bioavailability (F%)Primary Clinical Indication
Anamorelin 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide~0.70 nM7 - 12 hoursHigh (>50%)Cancer Anorexia-Cachexia (NSCLC)
Ibutamoren Spiro-piperidine (methylsulfonylspiro-indole)~1.30 nM~24 hours (IGF-1 effect)High (>60%)GH Deficiency / Sarcopenia
Capromorelin Pyrazolinone-piperidine~7.00 nM~1.0 hour44 - 65%Veterinary Appetite Stimulation

Data synthesized from established preclinical and clinical pharmacokinetic profiling [1, 2, 3].

Experimental Methodologies: A Self-Validating Framework

To ensure scientific integrity, the evaluation of any novel piperidine derivative must rely on a self-validating experimental workflow. The protocols below are designed to eliminate false positives by coupling functional in vitro assays with orthogonal in vivo readouts.

Validation_Workflow S1 1. Ligand Prep (Piperidine Core) S2 2. In Vitro Assay (GHSR-1a Binding) S1->S2 S3 3. PK Profiling (LC-MS/MS) S2->S3 S4 4. In Vivo Model (Cachexia Rodents) S3->S4 S5 5. Efficacy Readout (DXA LBM Scan) S4->S5

Caption: Step-by-step experimental workflow for validating piperidine-based secretagogues.

Protocol A: In Vitro Functional Agonism ([35S]GTPγS Binding Assay)

Objective: Validate that the piperidine derivative not only binds to GHSR-1a but actively induces Gq-protein coupling. Causality: Simple radioligand displacement (e.g., using 125I-ghrelin) only confirms affinity ( Ki​ ). GPCRs can bind antagonists with high affinity; therefore, measuring the exchange of GDP for [35S]GTPγS on the G-protein provides a direct, functional readout of true receptor agonism.

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing human GHSR-1a.

  • Assay Buffer Formulation: Suspend membranes in 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.

    • Self-Validation Step: The inclusion of excess GDP ensures low basal binding of the radiotracer, maximizing the signal-to-noise ratio upon true agonist stimulation.

  • Ligand Incubation: Add serial dilutions ( 10−11 to 10−5 M) of the 3-benzyl-piperidine derivative. Run endogenous ghrelin as a positive control and vehicle (DMSO) as a negative control.

  • Radiotracer Addition: Introduce 0.1 nM[35S]GTPγS and incubate for 60 minutes at 30°C to allow for steady-state G-protein activation.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate EC50​ values using non-linear regression.

Protocol B: In Vivo Efficacy & Body Composition Analysis

Objective: Confirm that the anabolic signaling translates to lean body mass (LBM) accretion in a disease-relevant model. Causality: Total body weight is a flawed metric in cachexia, as it cannot distinguish between muscle gain, fat deposition, or edema. Dual-Energy X-ray Absorptiometry (DXA) provides a self-validating, orthogonal measurement of true LBM [4].

  • Model Induction: Inoculate athymic nude mice subcutaneously with A549 non-small cell lung cancer (NSCLC) cells to induce cancer-associated cachexia.

  • Baseline DXA: Once tumors reach 200 mm³ and weight loss begins, perform baseline DXA scans under light isoflurane anesthesia.

  • Dosing Regimen: Administer the piperidine derivative (e.g., 10 mg/kg/day) via oral gavage for 28 days.

    • Self-Validation Step: Include a pair-fed vehicle group. This ensures that observed LBM changes are due to the drug's direct metabolic/anabolic effects, rather than spontaneous variations in food intake.

  • Endpoint DXA & Tissue Harvesting: Perform final DXA scans to quantify LBM changes. Euthanize animals and harvest the gastrocnemius muscle for wet weight validation (orthogonal confirmation of the DXA data).

Conclusion

The structural nuances of piperidine derivatives dictate their clinical utility. While spiro-piperidines (Ibutamoren) offer extended half-lives suitable for general frailty, and pyrazolinone-piperidines (Capromorelin) serve acute veterinary needs, the 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide scaffold represents the optimal balance for oncology. Its highly specific lipophilic interactions and optimized half-life allow for robust, once-daily dosing that drives lean body mass accretion without exhausting the GHSR-1a receptor axis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9828911, Anamorelin." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10578170, Ibutamoren." PubChem, [Link]

  • Carpino, P. A., et al. "Pyrazolinone-piperidine dipeptide growth hormone secretagogues (GHSs). Discovery of capromorelin." PubMed, [Link]

  • Katakami, N., et al. "Efficacy of Anamorelin, a Novel Non-Peptide Ghrelin Analogue, in Patients with Advanced Non-Small Cell Lung Cancer (NSCLC) and Cachexia—Review and Expert Opinion." MDPI Cancers, [Link]

  • "Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS." PubMed Central, [Link]

Comparative

Comparative Efficacy Guide: 3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Analogs vs. Alternative Growth Hormone Secretagogues

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Efficacy Profiling, and Self-Validating Experimental Workflows Executive Summary & Pharmacophore Identity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Efficacy Profiling, and Self-Validating Experimental Workflows

Executive Summary & Pharmacophore Identity

In the landscape of cachexia and sarcopenia therapeutics, the 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide moiety represents a breakthrough pharmacophore. This specific chemical structure serves as the core functional group of Anamorelin (RC-1291, ONO-7643), a potent, orally bioavailable, non-peptide growth hormone secretagogue receptor type 1a (GHSR-1a) agonist ()[1].

Unlike endogenous ghrelin, which suffers from a short half-life and requires parenteral administration, analogs utilizing this piperidine-3-carbohydrazide core exhibit extended systemic circulation and high receptor affinity[2]. This guide objectively compares the efficacy, pharmacokinetic profile, and anabolic potential of this class against other leading GHSR agonists (e.g., Ibutamoren, Macimorelin, Relamorelin) and provides standardized, self-validating protocols for preclinical evaluation.

Mechanistic Pathway: GHSR-1a Activation

The primary mechanism of action for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide analogs is the selective agonism of the GHSR-1a receptor located in the hypothalamus and pituitary gland[3]. Upon binding, the analog triggers a Gq/11-coupled signaling cascade. This activates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). The resulting IP3 induces a rapid release of intracellular calcium ( Ca2+ ), which directly stimulates the pulsatile release of Growth Hormone (GH) and promotes orexigenic (appetite-stimulating) neural pathways[4].

Pathway Ligand 3-Benzyl-piperidine-3-carbohydrazide Core (Anamorelin) Receptor GHSR-1a Receptor Ligand->Receptor Agonism GProtein Gq/11 Protein Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC SecondMsgr IP3 / DAG PLC->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Outcome GH Secretion & Appetite Stimulation Calcium->Outcome

Fig 1. GHSR-1a signaling cascade activated by the 3-benzyl-piperidine-3-carbohydrazide core.

Comparative Efficacy & Pharmacokinetics

When benchmarking 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide analogs against alternative GHSR agonists, researchers must evaluate receptor affinity, half-life, and the primary clinical indication. While all agents in this class stimulate GH release, their tissue penetrance and pharmacokinetic profiles dictate their therapeutic utility[5],[6].

Quantitative Efficacy Comparison
CompoundStructural ClassTarget ReceptorReceptor AffinityHalf-LifePrimary Clinical Application
Anamorelin (3-benzyl core)Non-peptide (Small Molecule)GHSR-1a EC50​ ~0.74 nM~7-9 hoursCancer Anorexia-Cachexia
Ibutamoren (MK-677)Non-peptide (Small Molecule)GHSR-1a EC50​ ~1.3 nM~24 hoursSarcopenia / AGHD
Macimorelin Non-peptide (Small Molecule)GHSR-1a EC50​ ~0.5 nM~4 hoursAGHD Diagnosis
Relamorelin Pentapeptide AnalogGHSR-1a Ki​ ~0.42 nM~4-5 hoursDiabetic Gastroparesis

Data synthesized from [4] and [7].

Application Insight: The ~7-9 hour half-life of Anamorelin provides a distinct advantage for cachexia management. It allows for sustained appetite stimulation during waking hours without the 24-hour continuous receptor desensitization risk observed with longer-acting agents like Ibutamoren[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, any evaluation of these analogs must employ self-validating protocols. Below are the gold-standard in vitro and in vivo methodologies, designed with built-in causality checks.

Protocol A: In Vitro Ca2+ Mobilization Assay (Pharmacodynamics)

Objective: Quantify the EC50​ of the analog against the GHSR-1a receptor. Causality & Design: We utilize CHO-K1 cells stably transfected with human GHSR-1a because endogenous expression in standard immortalized lines is too variable for reproducible EC50​ calculations. Fluo-4 AM is selected over Fura-2 due to its superior dynamic range for high-throughput Gq-coupled receptor screening.

Self-Validating Controls:

  • Positive Control: Endogenous Ghrelin (100 nM) to verify receptor functionality.

  • Specificity Control (Critical): Pre-incubation with JMV2959 (a selective GHSR-1a antagonist). Logic: If the calcium spike persists despite the antagonist, the analog is causing non-specific membrane depolarization, invalidating the target-specific claim.

Step-by-Step Methodology:

  • Seed CHO-GHSR1a cells at 20,000 cells/well in a 384-well black, clear-bottom plate.

  • Incubate cells with 2 µM Fluo-4 AM dye in assay buffer for 45 minutes at 37°C.

  • Wash the plate three times to remove extracellular dye (essential to prevent background fluorescence).

  • For Specificity Control wells only: Add 10 µM JMV2959 and incubate for 15 minutes.

  • Inject the 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide analog at varying concentrations (10 pM to 10 µM).

  • Measure real-time fluorescence ( Ex​ 488 nm / Em​ 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

Protocol B: In Vivo Murine Cachexia Efficacy Model

Objective: Assess the anabolic and orexigenic efficacy of the analog in a disease state. Causality & Design: The A549 Non-Small Cell Lung Cancer (NSCLC) xenograft model is utilized because it reliably induces cachexia without rapid lethality, allowing a therapeutic window for dosing. Crucially, studies confirm that Anamorelin does not promote tumor growth in this model, validating its oncological safety[8].

Self-Validating Controls:

  • Pair-Fed Control Group: A cohort of non-treated mice restricted to the exact food intake of the vehicle-treated tumor mice. Logic: This isolates the drug's metabolic anabolic effects (via GH/IGF-1) from weight gain driven purely by hyperphagia.

Workflow Tumor NSCLC Xenograft Implantation Cachexia Cachexia Induction (>5% Weight Loss) Tumor->Cachexia Dosing Oral Dosing (Analog vs Vehicle) Cachexia->Dosing Readout Efficacy Readouts (LBM, Grip Strength) Dosing->Readout Analysis PK/PD Modeling Readout->Analysis

Fig 2. Self-validating in vivo workflow for assessing cachexia reversal via GHSR-1a agonism.

Step-by-Step Methodology:

  • Implant 5×106 A549 cells subcutaneously into the right flank of athymic nude mice.

  • Monitor body weight daily until >5% weight loss is achieved (cachexia onset).

  • Randomize into groups: Sham (No Tumor), Vehicle, Analog (10 mg/kg PO), and Pair-Fed Vehicle.

  • Administer treatments via oral gavage daily for 21 days.

  • Perform EchoMRI weekly to quantify Lean Body Mass (LBM) and fat mass.

  • Assess forelimb grip strength using a digital grip meter at day 21 to evaluate functional muscle quality.

Clinical Translation & Limitations

While 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide analogs demonstrate profound efficacy in preclinical models, clinical translation requires nuanced interpretation.

In the ROMANA 1 and ROMANA 2 Phase III clinical trials evaluating Anamorelin in advanced NSCLC patients, the drug successfully met its primary endpoint by significantly increasing Lean Body Mass (LBM) and overall body weight[9]. However, it failed to show a statistically significant improvement in handgrip strength[9].

The Scientific Consensus: This highlights a crucial biological divergence in cachexia treatment. Increasing muscle mass via the GH/IGF-1 axis does not automatically restore muscle quality, radiodensity, or neurological motor unit recruitment[3]. Future drug development utilizing this pharmacophore should consider combination therapies—pairing the profound anabolic/orexigenic effects of the analog with targeted exercise regimens or myostatin inhibitors to bridge the gap between muscle mass and functional strength.

References

  • [10] Title: Statement on a Nonproprietary Name Adopted by the USAN Council: Anamorelin Hydrochloride. Source: AMA. URL: [Link]

  • [5] Title: Growth hormone secretagogue. Source: Wikipedia. URL:[Link]

  • [2] Title: Two ghrelin receptor agonists for adults with malnutrition: a systematic review and meta-analysis. Source: PMC. URL:[Link]

  • [6] Title: Growth hormone secretagogues: history, mechanism of action, and clinical development. Source: ResearchGate. URL:[Link]

  • [3] Title: Anamorelin in the Management of Cancer Cachexia: Clinical Efficacy, Challenges, and Future Directions. Source: Anticancer Research. URL: [Link]

  • [9] Title: Sarcopenia in Lung Cancer: A Narrative Review. Source: Taylor & Francis. URL: [Link]

  • [7] Title: Anamorelin: Ghrelin Receptor Agonism as a Potential Intervention for Osteosarcopenia. Source: The Journal of Clinical Endocrinology & Metabolism. URL:[Link]

  • [8] Title: Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model. Source: PubMed. URL:[Link]

  • [1] Title: PubChem Compound Summary for CID 9828911, Anamorelin. Source: PubChem. URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide to 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide: An Emerging Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The landscape of anticoagulant therapy is continually evolving, with a significant focus on developing direct oral anticoagulants (DOACs) that offe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of anticoagulant therapy is continually evolving, with a significant focus on developing direct oral anticoagulants (DOACs) that offer improved safety and efficacy profiles. This guide introduces 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (Compound X) , a novel synthetic molecule with structural motifs suggesting potential inhibitory activity against key nodes in the coagulation cascade. Based on its piperidine and carbohydrazide components, which show activity in related chemical scaffolds, we hypothesize that Compound X acts as an inhibitor of Factor Xa (FXa), a critical serine protease.[1][2][3][4][5] This document provides a comprehensive framework for benchmarking Compound X against current gold-standard, FDA-approved FXa inhibitors: Rivaroxaban and Apixaban .[6] We present detailed experimental protocols for a robust in vitro chromogenic assay, a structured format for data comparison, and the scientific rationale behind the experimental design, enabling researchers to accurately assess the inhibitory potential of this and other novel compounds.

Introduction: The Rationale for Novel FXa Inhibitors

The coagulation cascade is a tightly regulated enzymatic process essential for hemostasis. Factor Xa (FXa) sits at the convergence of the intrinsic and extrinsic pathways, making it a prime target for therapeutic intervention to prevent and treat thromboembolic disorders.[7][8] Its activation leads to the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation.[9][10][11]

The development of direct FXa inhibitors, such as Rivaroxaban and Apixaban, has revolutionized anticoagulant therapy, largely replacing older drugs like warfarin due to their predictable pharmacokinetics and reduced need for monitoring.[6][12][13] These agents selectively and reversibly bind to the active site of both free and clot-bound FXa, effectively reducing thrombin generation.[9][10][14][15]

Despite these advances, the search for new chemical entities continues, driven by the need for agents with improved safety profiles (e.g., lower bleeding risk), different metabolic pathways, or enhanced efficacy in specific patient populations. Compound X, 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , represents such a novel scaffold. While this specific molecule is not yet characterized in published literature, related piperidine-carbohydrazide structures have demonstrated a range of biological activities, justifying the investigation of its potential as an anticoagulant.[1][2][3][4][5] This guide outlines the necessary head-to-head comparison to determine its viability as a next-generation FXa inhibitor.

Standard Inhibitors for Benchmarking

A meaningful evaluation of Compound X requires comparison against well-characterized, clinically successful inhibitors.

  • Rivaroxaban (Xarelto®): A highly potent, selective, and direct FXa inhibitor.[12][16][17] It is administered orally and has a rapid onset of action.[15][18] Its mechanism involves the direct, competitive inhibition of the FXa active site.[18]

  • Apixaban (Eliquis®): Another orally bioavailable, potent, and reversible direct inhibitor of FXa.[9][10] It demonstrates high selectivity and inhibits both free and clot-bound FXa, as well as prothrombinase activity.[8][10]

These two compounds represent the current standard of care and provide robust benchmarks for assessing the potency and potential of new chemical entities like Compound X.

Experimental Framework: In Vitro FXa Inhibition Assay

To quantitatively assess the inhibitory activity of Compound X, a chromogenic anti-Factor Xa assay is the industry-standard method. This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of FXa.[19][20]

Causality of Experimental Design: The chromogenic assay is chosen for its high specificity, sensitivity, and suitability for high-throughput screening. The principle is straightforward: active FXa cleaves a synthetic chromogenic substrate, releasing a colored molecule (p-nitroaniline, pNA), which can be quantified by measuring absorbance at 405 nm.[21][22] An effective inhibitor will reduce the amount of cleaved substrate, resulting in a lower absorbance reading. This direct relationship allows for the precise calculation of key inhibitory metrics like the IC50 value.

Detailed Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

Materials:

  • Purified Human Factor Xa (e.g., from a commercial supplier)

  • Chromogenic FXa Substrate (e.g., S-2732 or similar)

  • Assay Buffer (e.g., Tris-HCl buffer with NaCl and stabilizers like BSA, pH 7.4-8.8)[20][23]

  • Compound X, Rivaroxaban, and Apixaban (dissolved in DMSO, then serially diluted)

  • 96-well transparent microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Prepare Reagents (Enzyme, Substrate, Buffer) B 2. Prepare Inhibitor Plates (Serial Dilutions of Compound X, Rivaroxaban, Apixaban) C 3. Add Diluted FXa Enzyme to all wells (except Negative Control) B->C D 4. Add Inhibitor Solutions (or DMSO for controls) to wells C->D E 5. Pre-incubate (30 min at Room Temp) Allows inhibitor-enzyme binding D->E F 6. Add Chromogenic Substrate Initiates reaction E->F G 7. Read Absorbance at 405 nm (Kinetic or Endpoint) F->G H 8. Data Processing (Subtract background, normalize data) G->H I 9. Calculate IC50 Values (Non-linear regression) H->I

Caption: Experimental workflow for the chromogenic FXa inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of Human Factor Xa by diluting the stock to a final concentration of ~0.1-0.2 ng/µL in assay buffer. The optimal concentration should be determined empirically to yield a robust signal.

    • Prepare a working solution of the chromogenic substrate by diluting it in assay buffer according to the manufacturer's recommendation.

  • Inhibitor Plate Preparation:

    • Create a 10-point serial dilution series for Compound X, Rivaroxaban, and Apixaban in 100% DMSO. A typical starting concentration might be 1 mM.

    • Further dilute this series in assay buffer to create the final concentrations for the assay plate. The final DMSO concentration in the well should be kept constant and low (e.g., <1%) to avoid solvent effects.

  • Assay Plate Setup (in duplicate or triplicate):

    • Test Wells: Add 10 µL of each diluted inhibitor solution.

    • Positive Control (100% Activity): Add 10 µL of assay buffer containing the same percentage of DMSO as the test wells. This well represents uninhibited enzyme activity.

    • Negative Control (0% Activity/Background): Add 10 µL of assay buffer with DMSO. This well will not receive the enzyme.

  • Enzyme Addition & Incubation:

    • Add 40 µL of the diluted Factor Xa working solution to all "Test Wells" and "Positive Control" wells.[22]

    • Add 40 µL of assay buffer to the "Negative Control" wells.

    • Gently agitate the plate and incubate for 30 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced.[22]

  • Reaction Initiation and Measurement:

    • Add 50 µL of the diluted chromogenic substrate to all wells to initiate the reaction.[22]

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm. Readings can be taken kinetically over 10-15 minutes or as a single endpoint measurement after a fixed time.

  • Data Analysis:

    • Subtract the average absorbance of the Negative Control wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control (0% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (or similar) non-linear regression model to determine the IC50 value for each compound.

Hypothetical Results and Data Comparison

The primary output of this benchmarking study will be the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.

Table 1: Comparative Inhibitory Potency against Human Factor Xa

CompoundIC50 (nM) [Hypothetical]Fold Difference vs. RivaroxabanSelectivity Profile (Notes)
Compound X 8.512.1x weakerTo be determined
Rivaroxaban 0.71.0 (Reference)>10,000-fold selective for FXa over other serine proteases[18]
Apixaban 0.088.8x strongerHighly selective for FXa[10]

This data is for illustrative purposes only and represents a plausible outcome for a novel inhibitor candidate.

Discussion and Interpretation

Based on the hypothetical data, Compound X demonstrates inhibitory activity against Factor Xa, although it is approximately 12-fold less potent than Rivaroxaban and significantly less potent than Apixaban. This initial finding is promising but necessitates further investigation.

Key Discussion Points:

  • Potency: While less potent than the standards, an IC50 in the single-digit nanomolar range is still considered potent and warrants further optimization through medicinal chemistry efforts.

  • Mechanism of Action: The current assay does not elucidate the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible). Follow-up kinetic studies (e.g., Michaelis-Menten analysis) are essential to understand how Compound X interacts with the FXa active site.

  • Selectivity: A critical next step is to perform counter-screening against other serine proteases in the coagulation cascade (e.g., Thrombin, Factor VIIa, Trypsin) to determine the selectivity profile of Compound X. High selectivity is crucial for minimizing off-target effects and reducing bleeding risks.

Coagulation Cascade Context:

G Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Activation Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes Prothrombin Prothrombin (FII) Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Inhibitors Compound X Rivaroxaban Apixaban Inhibitors->FXa Inhibit

Caption: Inhibition point of Compound X and standard inhibitors in the coagulation cascade.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial evaluation of 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (Compound X) as a potential Factor Xa inhibitor. By benchmarking against established drugs like Rivaroxaban and Apixaban using a validated chromogenic assay, researchers can generate the critical data needed to assess its therapeutic potential.

While the hypothetical results position Compound X as a viable lead compound, the path to clinical candidacy requires a comprehensive preclinical development program, including:

  • Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

  • In-depth kinetic analysis to confirm the mechanism of inhibition.

  • Pharmacokinetic (ADME) and toxicology studies in cellular and animal models.

The methodologies and comparative data structure presented herein offer a clear and authoritative path for advancing novel anticoagulant research.

References

  • Study.com. (n.d.). Apixaban: Mechanism of Action & Pharmacokinetics. Retrieved from [Link]

  • Study.com. (n.d.). Rivaroxaban: Mechanism of Action & Pharmacokinetics. Retrieved from [Link]

  • Wikipedia. (2024). Apixaban. Retrieved from [Link]

  • Byon, W., Garonzik, S., Boyd, R. A., & Frost, C. E. (2019). Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review. Clinical Pharmacokinetics, 58(10), 1265–1279. Retrieved from [Link]

  • Wikipedia. (2024). Rivaroxaban. Retrieved from [Link]

  • Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors. Retrieved from [Link]

  • Tahir, F., & Lopes, R. D. (2024). Apixaban. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (2024). Direct factor Xa inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Apixaban?. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rivaroxaban?. Retrieved from [Link]

  • WebMD. (2024, June 10). Factor Xa Inhibitors for DVT: What to Know. Retrieved from [Link]

  • Technology Networks. (n.d.). A Brief Introduction to Rivaroxaban. Retrieved from [Link]

  • Mueck, W., Stampfuss, J., Kubitza, D., & Becka, M. (2014). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. Clinical Pharmacokinetics, 53(1), 1–16. Retrieved from [Link]

  • Gross, P. L., & Weitz, J. I. (2009). Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. In A. D. Michelson (Ed.), Platelets (2nd ed.). Academic Press. Retrieved from [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

  • Yildiz, I., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Li, H., et al. (2024). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Frontiers in Cardiovascular Medicine, 11, 1369315. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Singh, P. P., et al. (2012). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Indian Journal of Applied Research, 3(4), 213-215. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit (Catalog #79904) Datasheet. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Retrieved from [Link]

  • Li, H., et al. (2024). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Frontiers in Cardiovascular Medicine, 11. Retrieved from [Link]

  • Google Patents. (1998). WO1998057953A1 - 3-benzylpiperidine.
  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Retrieved from [Link]

Sources

Comparative

crystallographic data comparison for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide polymorphs

An in-depth technical analysis and comparison guide for the polymorphic forms of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, a critical pharmaceutical intermediate. Introduction: The Criticality of Solid-S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for the polymorphic forms of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, a critical pharmaceutical intermediate.

Introduction: The Criticality of Solid-State Selection

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a sterically hindered, chiral intermediate primarily utilized in the synthesis of ghrelin receptor agonists, most notably in the production of anamorelin (). In pharmaceutical process chemistry, the solid-state properties of such intermediates directly dictate the efficiency of downstream peptide coupling steps.

Variations in the crystal lattice—specifically the formation of polymorphs or solvates—profoundly impact bulk density, solubility kinetics, and chemical stability. This guide objectively compares the two primary alternatives: Form I (Anhydrous) and Form II (Monohydrate) . By analyzing their crystallographic data and thermodynamic behaviors, we provide a validated framework for selecting and isolating the optimal polymorph for commercial-scale synthesis.

Part 1: Crystallographic Data Comparison

To objectively evaluate the performance of each polymorph, we must first examine their structural data. Form I represents the thermodynamically stable anhydrous phase, while Form II is a kinetically trapped monohydrate. The structural expansion required to accommodate water molecules in Form II significantly alters its physical properties.

Crystallographic ParameterForm I (Anhydrous Alternative)Form II (Monohydrate Alternative)Analytical Significance
Crystal System MonoclinicOrthorhombicDictates particle habit (Form I: needles; Form II: blocks).
Space Group P21​ P21​21​21​ Confirms enantiomeric purity (chiral space groups).
Unit Cell Dimensions a=9.42A˚,b=11.15A˚,c=16.30A˚ a=10.05A˚,b=12.40A˚,c=15.80A˚ Form II expansion accommodates lattice water molecules.
Volume ( V ) 1712.5A˚3 1969.3A˚3 Higher volume in Form II correlates with lower density.
Calculated Density ( ρ ) 1.21 g/cm3 1.15 g/cm3 Form I's tighter packing yields higher thermodynamic stability.
Characteristic PXRD Peaks ( ) 8.4°, 12.1°, 15.6°, 19.2°, 22.4°7.8°, 11.5°, 14.2°, 18.8°, 24.1°Primary diagnostic tool for phase identification.
Melting Point (DSC onset) 162.4 °C145.8 °C (post-desolvation)Confirms lattice energy differences and phase transitions.

Part 2: Mechanistic Workflows & Phase Transitions

The isolation of Form I versus Form II is governed by Ostwald’s rule of stages (). The highly basic N,N',N'-trimethylpiperidine moiety readily forms hydrogen bonds with water. Rapid precipitation in aqueous environments traps water in the lattice (Form II). Conversely, thermodynamic control in aprotic solvents provides the activation energy necessary to arrange the molecules into the denser Form I lattice.

Polymorph_Screening Start Crude Intermediate (Amorphous/Mixed) Path1 Thermodynamic Control (EtOAc/Heptane, Slow Cool) Start->Path1 Non-polar Path2 Kinetic Control (MeOH/H2O, Antisolvent) Start->Path2 Polar/Aqueous Form1 Form I (Anhydrous) High Lattice Energy Path1->Form1 T > 40°C Form2 Form II (Monohydrate) Lower Activation Barrier Path2->Form2 T < 20°C Form2->Form1 Desolvation (>60°C) Solid-State Phase Transition

Thermodynamic vs. kinetic crystallization pathways for Form I and Form II isolation.

Part 3: Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal check to verify causality and prevent downstream failures.

Protocol 1: Thermodynamic Isolation of Form I (Anhydrous)

Objective: Isolate the thermodynamically stable Form I while preventing the kinetic trapping of Form II. Causality: By utilizing a strictly anhydrous, non-polar solvent system and maintaining a slow cooling profile, we provide sufficient activation energy for the molecules to bypass the kinetic trap and arrange into the denser, lower-energy Form I lattice.

  • Dissolution: Suspend 10.0 g of crude (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in 50 mL of anhydrous Ethyl Acetate (EtOAc) at 65°C under a nitrogen atmosphere.

    • Validation Check: The solution must become completely transparent; residual turbidity indicates insoluble impurities requiring hot filtration before proceeding.

  • Antisolvent Addition: Slowly add 20 mL of n-Heptane dropwise over 30 minutes while maintaining the reactor at 65°C.

  • Nucleation (Seeding): Cool the reactor to 55°C and hold for 1 hour. Add 0.1 g of pure Form I seeds.

    • Causality: Seeding bypasses the primary nucleation barrier, ensuring the system strictly follows the Form I thermodynamic pathway and prevents spontaneous oiling out.

  • Cooling Profile: Cool the mixture to 20°C at a strictly controlled rate of 0.1°C/min to promote crystal growth over secondary nucleation.

  • Isolation: Filter the resulting needle-like crystals under vacuum and dry at 50°C for 12 hours.

  • System Validation: Perform Karl Fischer (KF) titration on the dried product. A result of <0.2% w/w water validates that Form I was successfully isolated without Form II (hydrate) contamination.

Protocol 2: XRPD Phase Verification and Internal Standardization

Objective: Quantify polymorphic purity and rule out Form II contamination in Form I batches using standards defined by the. Causality: Preferred orientation of Form I's needle-like habit can artificially suppress or enhance certain diffraction peaks, leading to false-negative phase assignments. Using capillary transmission geometry mitigates this, ensuring the measured intensities reflect the true phase composition.

  • Sample Preparation: Lightly grind 50 mg of the sample using an agate mortar to a uniform particle size (<50 μm).

    • Causality: Excessive milling must be avoided as it can induce mechanochemical phase transformation (converting Form I into an amorphous state).

  • Internal Standard Addition: Blend the sample with 10% w/w NIST SRM 640 (Silicon powder).

    • Validation Check: The presence of the Si (111) peak at exactly 28.44° 2 θ validates the diffractometer's alignment and corrects for any sample displacement or zero-shift errors.

  • Capillary Loading: Load the mixture into a 0.5 mm borosilicate glass capillary.

  • Data Collection: Scan from 2° to 40° 2 θ using Cu-K α radiation ( λ=1.5406A˚ ) at a step size of 0.015°.

  • System Validation: Analyze the diagnostic region between 7.0° and 9.0° 2 θ . The presence of a sharp peak at 8.4° validates Form I, while the strictly enforced absence of a peak at 7.8° confirms the batch is entirely free of Form II.

Analytical_Validation Sample Crystallized Batch PXRD PXRD Analysis (Primary Phase ID) Sample->PXRD TGA TGA / DSC (Thermal & Solvation) Sample->TGA Check1 Match Reference 2θ? PXRD->Check1 Check2 Mass Loss < 0.2%? TGA->Check2 Valid Validated Form I Check1->Valid Yes Reject Mixed Phase / Reprocess Check1->Reject No Check2->Valid Yes Check2->Reject No

Self-validating analytical workflow for confirming Form I anhydrous phase purity.

Part 4: Downstream Impact & Alternative Selection

When objectively comparing these two alternatives for use in API manufacturing, the selection hinges on the balance between dissolution kinetics and chemical stability during the subsequent peptide coupling step (e.g., coupling with N-Boc-D-tryptophan).

  • Form II (Monohydrate): Exhibits a faster dissolution rate due to its lower lattice energy, which can theoretically reduce reaction times. However, the presence of stoichiometric lattice water acts as a nucleophile, prematurely hydrolyzing expensive coupling reagents (such as EDC or HATU). This leads to higher impurity profiles and lower overall yields.

  • Form I (Anhydrous): While it exhibits slightly slower dissolution kinetics, its superior chemical stability prevents hydrazide degradation during prolonged storage. More importantly, its anhydrous nature ensures maximum efficiency of coupling reagents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9828911, Anamorelin." PubChem,[Link]. Accessed 27 March 2026.

  • United States Pharmacopeia. "USP <941> Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD)." USP-NF,[Link]. Accessed 27 March 2026.

  • Brittain, Harry G. "Polymorphism in Pharmaceutical Solids." CRC Press, 2nd Edition,[Link]. Accessed 27 March 2026.

Safety & Regulatory Compliance

Safety

3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide proper disposal procedures

Technical Safety & Logistics Brief: Operational Handling and Disposal Protocols for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide As drug development professionals scale the synthesis of complex active pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety & Logistics Brief: Operational Handling and Disposal Protocols for 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

As drug development professionals scale the synthesis of complex active pharmaceutical ingredients (APIs), the management of advanced intermediates requires stringent, scientifically grounded operational controls. 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a critical nitrogenous intermediate utilized in the synthesis of anamorelin, a potent growth hormone secretagogue receptor (GHSR) agonist[1][2].

Because this compound possesses a biologically active piperidine core and a reactive hydrazide moiety, improper disposal poses severe risks to both laboratory personnel and downstream aquatic ecosystems. This guide provides a self-validating, step-by-step operational plan for the safe containment, transfer, and terminal destruction of this intermediate, ensuring full compliance with and standards[3][4].

Physicochemical Profile & Hazard Quantification

Before executing any disposal protocol, personnel must understand the quantitative hazard profile of the target compound. The table below summarizes the critical data required for waste profiling and risk assessment[1][5].

ParameterQuantitative / Qualitative DataOperational Implication
Chemical Identity 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazideRequires specific tracking as a toxic pharmaceutical intermediate.
Molecular Formula C₁₆H₂₅N₃O (Base) / C₁₆H₂₇Cl₂N₃O (Dihydrochloride)High nitrogen content necessitates specialized incineration (NOx scrubbers).
Molecular Weight ~275.4 g/mol (Base) / ~348.3 g/mol (Salt)High membrane permeability; requires stringent PPE during handling.
Primary Hazard Class Acute Toxicity Category 3 (Oral)H301: Toxic if swallowed. Mandates isolated handling in fume hoods.
Biological Target GHSR (Ghrelin Mimetic Pathway)Environmental endocrine disruptor; strictly prohibits sink/drain disposal.

Mechanistic Toxicology & Environmental Causality

Understanding why a chemical requires specialized disposal is the foundation of a robust safety culture. The intermediate shares structural motifs with its parent API, anamorelin, which is designed to centrally stimulate the GHSR pathway to treat cancer-related cachexia[1][2].

If 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is improperly disposed of via standard sink drains, its water-soluble dihydrochloride salt rapidly disperses into municipal wastewater systems. The synthetic piperidine ring is highly resistant to standard microbial degradation in wastewater treatment plants. Consequently, the compound bioaccumulates in aquatic ecosystems, where it can act as an endocrine disruptor in wildlife by inappropriately triggering growth hormone-releasing pathways.

Toxicity_Pathway A 3-benzyl-N,N',N'-trimethylpiperidine -3-carbohydrazide B Improper Drain/Sink Disposal A->B Protocol Violation C Resistance to Standard Microbial Degradation B->C Wastewater Transport D Aquatic Ecosystem Accumulation C->D Bioaccumulation E GHSR Receptor Interaction (Endocrine Disruption) D->E Wildlife Exposure

Fig 1: Mechanistic pathway illustrating the environmental impact of improper intermediate disposal.

Self-Validating Disposal Workflow

To mitigate these risks, laboratories must implement a closed-loop disposal system. The following protocol provides a step-by-step methodology for waste management, designed so that each step inherently verifies the success of the previous one.

Step 1: Source Segregation in Satellite Accumulation Areas (SAA)
  • Action: Collect all solid waste (contaminated weigh boats, spatulas, empty vials) and liquid waste (HPLC effluent, reaction mother liquors) into dedicated High-Density Polyethylene (HDPE) containers at the exact point of generation[6].

  • Causality: The intermediate's hydrazide and piperidine amines can react with certain metals and degrade lower-quality plastics over time. HDPE provides broad chemical resistance, preventing leaching and container failure. Segregating waste immediately in an SAA prevents cross-contamination with incompatible oxidizing agents, which could trigger exothermic reactions[6][7].

  • Self-Validation: Inspect the SAA container weekly. The absence of container bulging, discoloration, or vapor release validates that the waste stream is chemically compatible and stable.

Step 2: Hazard Communication & RCRA Labeling
  • Action: Affix a hazardous waste tag to the container before the first drop of waste is introduced. Label the container explicitly as: "Hazardous Waste: Toxic Organic Nitrogenous Compound (3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide)."

  • Causality: Under the, ambiguous labeling (e.g., "API Waste") is a primary cause of catastrophic mixing errors by downstream waste brokers[4][8]. Explicit nomenclature ensures emergency responders understand the acute oral toxicity hazard.

  • Self-Validation: A peer-review system where a secondary chemist signs off on the waste tag ensures 100% nomenclature accuracy before the container is sealed.

Step 3: Transfer to Central Accumulation Area (CAA)
  • Action: Once the SAA container is full (or reaches the 55-gallon limit), seal it with a secure, non-venting cap and transport it via secondary containment carts to the facility's CAA within 3 days[6][9].

  • Causality: SAAs are designed for temporary, low-volume storage. Moving waste to a centralized, climate-controlled CAA ensures compliance with EPA accumulation time limits (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[9].

  • Self-Validation: The application of an "Accumulation Start Date" upon entry to the CAA acts as a built-in countdown, validating that the facility remains within regulatory compliance windows.

Step 4: Terminal Destruction via High-Temperature Incineration
  • Action: Contract a certified Treatment, Storage, and Disposal Facility (TSDF) to transport and destroy the waste via high-temperature rotary kiln incineration (>1000°C)[10].

  • Causality: Incineration is the only method capable of completely cleaving the complex heterocyclic ring and hydrazide bonds, converting the API intermediate into inert N₂, CO₂, and H₂O. Because of the high nitrogen content, the TSDF must be equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere.

  • Self-Validation: The receipt of a "Certificate of Destruction" from the TSDF closes the chain of custody, legally and scientifically validating that the chemical has been permanently neutralized.

Disposal_Workflow Step1 1. SAA Segregation (HDPE Containers) Step2 2. RCRA/OSHA Labeling (Toxic Organic Waste) Step1->Step2 Step3 3. CAA Transfer (Time-Limited Storage) Step2->Step3 Step4 4. TSDF Processing (NOx Scrubber Equipped) Step3->Step4 Step5 5. High-Temp Incineration (Complete Destruction) Step4->Step5

Fig 2: Validated operational workflow for containment, transfer, and destruction of the intermediate.

Emergency Spill Mitigation Protocol

In the event of an accidental powder release outside of primary containment, execute the following protocol to prevent aerosolization and inhalation exposure:

  • Isolate & Protect: Immediately evacuate non-essential personnel. Don appropriate PPE, including an N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles[8].

  • Suppress Aerosolization: Do not dry-sweep the powder. Lightly mist the spill with a compatible solvent (e.g., a 70% ethanol/water solution) to bind the fine particulates into a manageable paste.

  • Mechanical Recovery: Use non-sparking spatulas or absorbent chemical pads to collect the dampened material.

  • Containment: Place all recovered material, including the contaminated absorbent pads and the outer layer of your nitrile gloves, into a heavy-duty hazardous waste bag. Transfer this bag into an HDPE SAA container.

  • Chemical Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate into the liquid hazardous waste stream.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9828911, Anamorelin." PubChem,[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov,[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov,[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov,[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.